L-PHENYLALANINE-N-T-BOC (13C9)
Description
BenchChem offers high-quality L-PHENYLALANINE-N-T-BOC (13C9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-PHENYLALANINE-N-T-BOC (13C9) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
274.24 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight calculation for 13C9 labeled Boc-Phenylalanine
Precision Molecular Weight Calculation for -Labeled Boc-L-Phenylalanine
Executive Summary
In the high-stakes arena of drug development and quantitative proteomics, precision is binary: you are either exact or you are wrong.[1] Boc-L-Phenylalanine-
This guide moves beyond basic stoichiometry. We will deconstruct the molecular topology of this isotopologue, calculate its Monoisotopic Mass (for MS applications) and Average Molecular Weight (for synthesis/gravimetry) from first principles, and provide a self-validating quality control workflow.
Chemical Identity & Labeling Topology
To calculate mass accurately, we must first map the isotope distribution. The "13C9" designation implies that the Phenylalanine backbone is uniformly labeled (
Structural Breakdown
-
Base Compound:
-tert-Butoxycarbonyl-L-phenylalanine[1][2][3][4] -
Chemical Formula:
[1][4][5][6] -
Labeling Pattern:
Visualization: Isotopic Topology
The following diagram illustrates the segregation of labeled vs. unlabeled domains within the molecule.[1]
Figure 1: Structural topology showing the integration of the natural abundance Boc group with the
Theoretical Calculation Framework
We calculate two distinct values:
-
Monoisotopic Mass (
): Essential for Mass Spectrometry (ESI-MS/LC-MS).[1] It sums the masses of the primary isotopes ( for the label, for the Boc group). -
Average Molecular Weight (
): Essential for weighing samples and calculating molarity.[1] It uses standard atomic weights.[1]
Table 1: High-Precision Isotopic Constants
Source: IUPAC Periodic Table of the Isotopes
| Element | Isotope | Exact Mass (Da) | Standard Atomic Weight ( g/mol ) |
| Carbon (Natural) | 12.000000 | 12.011 | |
| Carbon (Label) | 13.003355 | ~13.003 (Enriched) | |
| Hydrogen | 1.007825 | 1.008 | |
| Nitrogen | 14.003074 | 14.007 | |
| Oxygen | 15.994915 | 15.999 |
Step-by-Step Calculation Protocol
A. Monoisotopic Mass Calculation (For MS)
Target: The exact mass of the
Formula:
Total Monoisotopic Mass (
Note: The unlabeled Boc-Phe-OH has a monoisotopic mass of ~265.13 Da.[1] The mass shift is exactly
B. Average Molecular Weight Calculation (For Synthesis)
Target: Gravimetric calculations assuming >99% enrichment.
Total Average MW:
Experimental Validation & QC Workflow
Trust but verify. As a scientist, you cannot rely solely on the label.[1] The following workflow ensures the reagent meets the strict criteria required for quantitative proteomics (e.g., SILAC).
QC Workflow Diagram
Figure 2: Quality Control decision tree for validating isotopic labeling efficiency.
Protocol: Mass Spectrometric Verification
-
Preparation: Dissolve 1 mg of Boc-Phe-
-OH in 1 mL of Methanol ( Formic Acid). -
Method: Direct infusion ESI-MS (Positive Mode).[1]
-
Expectation:
-
: Calculated
. -
: Calculated
.[1]
-
: Calculated
-
Isotopic Purity Check: Look for the "M-1" peak (incomplete labeling).[1] If the peak at
274.17 is significant (>1% relative to base peak), the enrichment is insufficient.[1]
Applications in Drug Development[3][11][12][13]
A. SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
Boc-Phe-
-
Mechanism: The Boc group is removed during synthesis (TFA treatment), leaving the
-Phenylalanine incorporated into the peptide.[1] -
Result: The final peptide shows a mass shift of
Da for every Phenylalanine residue it contains.[1] This allows for absolute quantification of protein biomarkers in patient samples [1].
B. Bio-NMR Structural Studies
The
References
-
BenchChem. An In-depth Technical Guide to L-Phenylalanine-13C9 for Studying Protein Synthesis Pathways.[1] Retrieved from
-
Sigma-Aldrich. L-Phenylalanine-13C9,15N Product Specification & NMR Suitability.[1] Retrieved from [1]
-
PubChem. Boc-D-phenylalanine (Unlabeled Analog Structure Reference).[1] National Library of Medicine.[1] Retrieved from [1]
-
IUPAC. Atomic Weights and Isotopic Compositions for All Elements.[1] Retrieved from [1]
Sources
- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Phe-OH | CAS 13734-34-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. L-PHENYLALANINE-N-T-BOC (U-13C9, 15N) CAS#: [amp.chemicalbook.com]
- 6. Boc-Phe-OH = 99.0 T 13734-34-4 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. L-Phenylalanine-13C9,15N | C9H11NO2 | CID 16217565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. buyisotope.com [buyisotope.com]
- 10. buyisotope.com [buyisotope.com]
A Technical Guide to the Structural Elucidation of Fully ¹³C-Labeled N-α-Boc-L-Phenylalanine
Abstract
Isotopic labeling is a powerful technique that provides unparalleled insight into molecular structure, metabolic pathways, and reaction mechanisms.[1] Fully labeling a molecule, such as the widely used amino acid derivative N-α-(tert-butoxycarbonyl)-L-phenylalanine (Boc-Phe), with the stable isotope carbon-13 (¹³C) offers significant advantages for structural analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[][3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the comprehensive structural analysis of fully ¹³C-labeled Boc-L-phenylalanine. We will explore the core analytical pillars—NMR, MS, and X-ray crystallography—offering not just protocols, but the underlying scientific rationale to ensure robust, self-validating, and authoritative structural elucidation.
The Strategic Importance of Full ¹³C Labeling
In drug development and metabolic research, understanding the precise structure and fate of a molecule is paramount. While natural abundance ¹³C (approx. 1.1%) allows for basic characterization, full isotopic enrichment transforms our analytical capabilities.[1] For a molecule like Boc-L-phenylalanine, a common building block in peptide synthesis, full ¹³C labeling serves several key purposes:
-
Enhanced NMR Sensitivity: The receptivity of ¹³C is inherently low. Uniform labeling dramatically increases the signal-to-noise ratio in ¹³C NMR experiments, reducing acquisition times and enabling the use of more complex, information-rich 2D and 3D experiments.[4]
-
Unambiguous Tracking in Biological Systems: A fully ¹³C-labeled molecule has a distinct mass signature, making it an ideal tracer in metabolic flux analysis (MFA) and pharmacokinetic studies. Its path through complex biological matrices can be followed with high precision using mass spectrometry.[5][6]
-
Definitive Structural Confirmation: The combination of NMR and MS on a fully labeled compound provides orthogonal, confirmatory data, leaving no ambiguity in its structural assignment. This is critical for quality control and regulatory submissions in pharmaceutical development.
This guide will proceed through the logical workflow of characterizing a newly synthesized or acquired batch of fully ¹³C-labeled Boc-Phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy provides the most detailed information about the chemical environment, connectivity, and conformation of a molecule in solution.[7][8] For a fully ¹³C-labeled compound, it allows for a complete and unambiguous assignment of the carbon skeleton.
Causality Behind Experimental Choices
The primary challenge in analyzing a fully ¹³C-labeled molecule is the presence of large one-bond ¹³C-¹³C scalar couplings (¹J-couplings), which complicate 1D spectra.[8] Therefore, a multi-dimensional approach is not just beneficial, but essential. Our strategy relies on a combination of 1D and 2D NMR experiments to build the structure piece by piece.
-
1D ¹³C NMR: Provides an initial overview of all carbon environments. While complex due to ¹³C-¹³C coupling, it confirms the number of unique carbon signals and their general chemical shift regions.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most critical experiment for initial assignments. It directly correlates each carbon to its attached proton(s) through their strong one-bond coupling.[9] This is a non-negotiable step for creating a foundational map of C-H bonds.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between carbons and protons.[9] It is the key to connecting the individual C-H spin systems identified in the HSQC, allowing us to piece together the entire molecular framework, from the Boc group to the phenyl ring.
Visualizing the NMR Workflow
The logical flow from sample preparation to final structure confirmation is a self-validating process where the output of one experiment provides the necessary input for interpreting the next.
Experimental Protocol: NMR Analysis
This protocol ensures each step validates the sample's integrity and leads to a definitive structural assignment.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of fully ¹³C-labeled Boc-L-phenylalanine.
-
Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the amide and carboxylic acid protons.[10]
-
Ensure the solution is clear and free of particulate matter.
-
-
Instrument Setup & 1D ¹³C Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for optimal sensitivity.[11]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire a standard 1D ¹³C spectrum. While complex, this confirms the presence of all 14 carbon atoms and provides a general chemical shift fingerprint.
-
-
2D HSQC Acquisition:
-
Set up a standard gradient-selected, sensitivity-enhanced HSQC experiment.
-
Optimize the spectral width in both the ¹H and ¹³C dimensions to encompass all expected signals.
-
The key parameter is the ¹JCH coupling constant, typically set to ~145 Hz for aliphatic and aromatic C-H bonds.
-
Acquisition time is typically 1-2 hours, depending on concentration and instrument sensitivity.
-
-
2D HMBC Acquisition:
-
Set up a standard gradient-selected HMBC experiment.
-
The crucial parameter is the long-range coupling constant (ⁿJCH), which should be optimized for 2-3 bond correlations. A value of 8 Hz is a robust starting point.
-
Acquisition time is typically longer than HSQC (2-4 hours) due to the detection of weaker, long-range correlations.
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin, NMRPipe).
-
Step A (HSQC): Identify all direct C-H correlations. For example, the signal for Cα will show a cross-peak to the proton Hα.
-
Step B (HMBC): Use the assignments from the HSQC as starting points. For instance, from the Hα proton, look for HMBC correlations to the carbonyl carbons (both Boc and backbone) and the phenyl C1 carbon. This definitively links the amino acid backbone to the protecting group and the side chain.
-
Systematically "walk" through the molecule, using HMBC correlations to connect all fragments until the complete structure is verified.
-
Expected NMR Data
The following table summarizes the expected ¹³C chemical shifts for Boc-L-phenylalanine. Note that exact values will vary slightly based on solvent and concentration.[12][13]
| Carbon Atom Assignment | Typical ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (Proton → Carbon) |
| Boc Group | ||
| C=O (Carbonyl) | ~155 | HMBC from Boc-CH₃ |
| C(CH₃)₃ (Quaternary) | ~80 | HMBC from Boc-CH₃ |
| C(CH₃)₃ (Methyl) | ~28 | HSQC to Boc-CH₃ |
| Phenylalanine Backbone | ||
| COOH (Carboxyl) | ~175 | HMBC from Hα, Hβ |
| Cα (Alpha-Carbon) | ~55 | HSQC to Hα; HMBC from NH, Hβ |
| Cβ (Beta-Carbon) | ~38 | HSQC to Hβ; HMBC from Hα, Phenyl H2/H6 |
| Phenyl Side Chain | ||
| C1 (Quaternary) | ~137 | HMBC from Hβ, Phenyl H2/H6 |
| C2 / C6 | ~129 | HSQC to H2/H6; HMBC from Hβ, H3/H5 |
| C3 / C5 | ~128 | HSQC to H3/H5; HMBC from H2/H6, H4 |
| C4 | ~127 | HSQC to H4; HMBC from H3/H5 |
Mass Spectrometry (MS): Orthogonal Verification of Mass and Connectivity
Mass spectrometry provides an exact measurement of the mass-to-charge ratio (m/z) of the molecule, offering definitive confirmation of its elemental composition. For a fully ¹³C-labeled compound, this provides an immediate and unambiguous validation of complete isotopic incorporation.
The Power of the Mass Shift
The core principle is simple: replacing a ¹²C atom (mass ≈ 12.000 Da) with a ¹³C atom (mass ≈ 13.003 Da) results in a predictable mass increase. For Boc-L-phenylalanine (C₁₄H₁₉NO₄), which has 14 carbon atoms, full labeling will increase the monoisotopic mass by approximately 14 Da. This large, specific mass shift is easily detectable and serves as a primary quality control check.[14]
Tandem MS (MS/MS) for Structural Validation
Beyond confirming the mass, tandem mass spectrometry (MS/MS) can validate the molecular structure. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern. This pattern acts as a "fingerprint" of the molecule's connectivity. The masses of the resulting fragment ions will also be shifted according to the number of ¹³C atoms they contain, allowing us to trace the labeled backbone and confirm the integrity of the Boc group and phenyl side chain.[15][16]
Visualizing the Mass Spectrometry Workflow
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation:
-
Prepare a stock solution of the ¹³C-labeled Boc-Phe in a suitable LC-MS grade solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
-
Instrument Calibration and Setup:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) capable of <5 ppm mass accuracy.[17]
-
Calibrate the instrument according to the manufacturer's protocol immediately before analysis. This is a critical self-validating step.
-
Set the ionization source to electrospray ionization (ESI) in positive ion mode.
-
-
Full Scan MS Acquisition:
-
Inject the sample and acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).
-
Identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
-
Tandem MS (MS/MS) Acquisition:
-
Perform a separate injection or use a data-dependent acquisition method to select the [M+H]⁺ ion of the ¹³C-labeled compound for fragmentation.
-
Apply collision energy (CID) to induce fragmentation and acquire the MS/MS spectrum.
-
-
Data Analysis:
-
Compare the measured m/z of the [M+H]⁺ ion to the theoretical value for fully ¹³C-labeled Boc-Phe. The mass error should be less than 5 ppm.
-
Analyze the fragmentation spectrum. A key fragmentation is the loss of the tert-butyl group or the entire Boc group, which can be used to confirm the integrity of the protecting group.[18]
-
Expected Mass Spectrometry Data
| Ion Species | Formula (¹²C) | Calculated Monoisotopic m/z (¹²C) | Formula (¹³C) | Calculated Monoisotopic m/z (¹³C) | Mass Shift (Δm/z) |
| [M+H]⁺ | C₁₄H₂₀NO₄⁺ | 266.1387 | ¹³C₁₄H₂₀NO₄⁺ | 280.1857 | +14.047 |
| [M+Na]⁺ | C₁₄H₁₉NNaO₄⁺ | 288.1206 | ¹³C₁₄H₁₉NNaO₄⁺ | 302.1676 | +14.047 |
X-ray Crystallography: The Definitive Solid-State Structure
While NMR provides the structure in solution and MS confirms composition and connectivity, X-ray crystallography provides an unambiguous, high-resolution map of the molecule's three-dimensional arrangement in the solid state.
Rationale and Considerations
Isotopic substitution with ¹³C has a negligible effect on the electronic structure and, therefore, does not alter the crystallization properties or the resulting crystal structure of the molecule.[19] Obtaining a crystal structure serves as the ultimate validation of stereochemistry (confirming the L-configuration) and the precise bond lengths and angles. While often considered the "gold standard," growing diffraction-quality single crystals can be a significant bottleneck.
Experimental Protocol: Crystallization and Structure Determination
-
Crystal Screening:
-
The process is highly empirical.[20] A common starting point for amino acid derivatives is slow evaporation from a binary solvent system.
-
Dissolve a high concentration of the ¹³C-labeled Boc-Phe in a good solvent (e.g., ethyl acetate, acetone).
-
Slowly add a poor solvent (an "anti-solvent") like hexane or heptane until the solution becomes slightly turbid.
-
Allow the solution to stand undisturbed for slow evaporation. Other methods like vapor diffusion can also be employed.[21][22] The presence of additives can sometimes promote crystallization.[23]
-
-
Crystal Mounting and Data Collection:
-
Once suitable single crystals have formed, carefully mount one on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using standard crystallographic software packages.
-
The resulting electron density map will confirm the atomic positions and connectivity, providing the definitive solid-state structure.
-
Synthesis of Findings and Conclusion
The structural analysis of fully ¹³C-labeled Boc-L-phenylalanine is a multi-faceted process that leverages the strengths of three core analytical techniques.
-
NMR Spectroscopy serves as the primary tool, defining the complete carbon-proton framework in solution and confirming all covalent bonds through a logical series of 2D experiments.
-
Mass Spectrometry provides orthogonal validation, confirming the complete incorporation of the ¹³C label through a precise mass shift and verifying structural integrity via fragmentation analysis.
-
X-ray Crystallography , when successful, offers the ultimate proof of the three-dimensional structure and absolute stereochemistry in the solid state.
By following the expert-driven, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can achieve an unambiguous and authoritative structural characterization of this vital isotopically labeled compound, ensuring the highest degree of confidence in their downstream applications.
References
-
Ito, D., Kobayashi, T., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]
-
Selcia. (2024). Applications of Stable Isotope Labeled Amino Acids in Biological and Medical Research. Selcia. Available at: [Link]
-
Giavalisco, P., et al. (2008). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry. Available at: [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics. Available at: [Link]
-
Wiechert, W., & Nöh, K. (2013). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology. Available at: [Link]
-
Ito, D., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation. Available at: [Link]
-
Ohtawa, K., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Available at: [Link]
-
Ito, D., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]
- Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. Google Patents.
-
Banci, L., & Luchinat, C. (2022). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews. Available at: [Link]
-
Zheng, M., et al. (2023). Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. ResearchGate. Available at: [Link]
-
Robinson, H., et al. (2021). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. Available at: [Link]
-
Park, S. H., et al. (2011). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR. Available at: [Link]
-
Scheubert, K., et al. (2013). Fragmentation tree of phenylalanine computed from tandem MS data. ResearchGate. Available at: [Link]
-
Movellan, K. T., et al. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers. Available at: [Link]
-
Coplen, T. B. (1996). Guidelines for Reporting Stable Isotope Data. Water Resources Research. Available at: [Link]
-
Brand, W. A., & Coplen, T. B. (2012). New reporting guidelines for stable isotopes – an announcement to isotope users. Isotopes in Environmental and Health Studies. Available at: [Link]
-
Nußbaumer, F., et al. (2022). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sal-Lansac, M., et al. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology. Available at: [Link]
-
Lalli, P. M., et al. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. ResearchGate. Available at: [Link]
-
Shrestha, B., & Pattathil, S. (2018). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. Available at: [Link]
-
Hajduk, P. J., et al. (2004). NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Journal of the American Chemical Society. Available at: [Link]
-
Brand, W. A., & Coplen, T. B. (2011). New reporting guidelines for stable isotopes – an announcement to isotope users. Taylor & Francis Online. Available at: [Link]
-
Harano, Y., & Ikegami, T. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. ResearchGate. Available at: [Link]
-
Chimenti, M. S., et al. (2016). Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. Protein Expression and Purification. Available at: [Link]
-
NIST. (n.d.). Phenylalanine, 2TMS derivative. NIST WebBook. Available at: [Link]
-
Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Cheminfo.org. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of L-[1-13 C] phenylalanine (44). ResearchGate. Available at: [Link]
-
Lichtenecker, R. J., et al. (2014). Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling. Organic & Biomolecular Chemistry. Available at: [Link]
-
Huang, X., et al. (2014). Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. Analytical Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-phenylalanine methyl ester. PubChem. Available at: [Link]
-
Day, G. M., et al. (2006). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Chemical Communications. Available at: [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate (9). ResearchGate. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 3. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]
- 13. Determine the structure of Boc amino acids [cheminfo.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine [mdpi.com]
- 17. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
Technical Guide: Applications of 13C9 L-Phenylalanine-N-t-Boc in Metabolomics and Peptidomics
[1]
Executive Summary
13C9 L-Phenylalanine-N-t-Boc is a specialized stable isotope reagent combining universal carbon labeling (
Unlike free
-
Precursor for Stable Isotope Labeled (SIL) Peptides: It is the requisite building block for synthesizing isotopically heavy peptide standards used in absolute quantification (AQUA) of peptide hormones and protein turnover.[1]
-
Hydrophobic Internal Standard (IS): Its lipophilicity allows it to monitor ionization efficiency and matrix effects in the late-eluting (organic) fraction of Reverse-Phase Liquid Chromatography (RPLC), a region where free amino acids do not elute.[1]
Part 1: Chemical Logic & Mechanism of Action
Structural Properties & Mass Spectrometry Behavior
The utility of this molecule rests on two chemical features: the Isotope Fidelity and the Protecting Group .
-
Mass Shift (+9 Da): The replacement of all nine
atoms with results in a mass shift of +9.03 Da relative to the unlabeled congener. In Mass Spectrometry (MS), this shift is sufficient to avoid isotopic overlap with the M+0, M+1, and M+2 peaks of endogenous phenylalanine or Boc-phenylalanine, ensuring zero "cross-talk" during quantification. -
The Boc Function: The tert-butyloxycarbonyl group renders the molecule significantly more hydrophobic than free phenylalanine.[1] In RPLC-MS metabolomics, free amino acids elute in the "void volume" (early retention time), often suffering from ion suppression by salts. 13C9-Phe-N-t-Boc elutes later, allowing researchers to monitor instrument performance in the hydrophobic region of the chromatogram.[1]
Decision Matrix: When to Use Protected vs. Free Labeled Phenylalanine
The following diagram illustrates the decision logic for selecting the correct phenylalanine isotope form based on experimental goals.
Figure 1: Selection logic for 13C9-Phenylalanine reagents. The N-t-Boc derivative is preferred for synthesis and hydrophobic QC applications.[1]
Part 2: Primary Application – Synthesis of SIL Peptide Standards
In "Peptidomics" (a sub-field of metabolomics focusing on endogenous peptides like insulin, bradykinin, or oxytocin), absolute quantification requires an internal standard that behaves exactly like the target peptide.
The AQUA Strategy
Researchers use 13C9 L-Phenylalanine-N-t-Boc in Solid Phase Peptide Synthesis (SPPS) to create a "heavy" version of a target peptide.[1]
Mechanism:
-
Coupling: The Boc-protected 13C9-Phe is coupled to the growing peptide chain on a resin.[1]
-
Deprotection: The Boc group is removed (usually with Trifluoroacetic acid, TFA), exposing the amine for the next cycle.
-
Result: A peptide where every Phenylalanine residue is +9 Da heavier than the native form.[1]
Why this matters: When this heavy peptide is spiked into a biological sample (plasma/urine), it undergoes the exact same extraction and ionization inefficiencies as the endogenous peptide.[3] The ratio of Endogenous/Heavy signal provides the absolute concentration.
Protocol: Incorporation via Boc-Chemistry SPPS
Note: This protocol assumes standard Boc-chemistry SPPS setup.[1]
-
Activation: Dissolve 13C9 L-Phenylalanine-N-t-Boc (2.5 eq relative to resin loading) in DMF. Add HBTU (2.4 eq) and DIEA (5 eq).[1]
-
Coupling: Transfer activated solution to the reaction vessel containing the resin-bound peptide chain. Agitate for 45–60 minutes at room temperature.
-
Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). The resin should remain colorless (indicating no free amines remain).[1]
-
Deprotection: Treat resin with 50% TFA in DCM to remove the Boc group, exposing the
-Phe amine for the next cycle.[1] -
Cleavage: Final cleavage yields the full SIL-peptide.[1]
Part 3: Secondary Application – Hydrophobic QC Standard
In untargeted metabolomics, maintaining data quality across large batches is critical.[4] While deuterated standards are common, they can suffer from "deuterium isotope effects" (slight retention time shifts).[5]
Ionization Monitoring
13C9 L-Phenylalanine-N-t-Boc is ideal for monitoring Matrix Effects in the organic phase of a gradient.[1]
-
Problem: Phospholipids often elute late in the run (high % organic solvent), causing ion suppression.
-
Solution: Spiking 13C9-Phe-N-t-Boc into the sample.[1] Because the Boc group makes it hydrophobic, it elutes near these lipids.
-
Interpretation: If the signal of 13C9-Phe-N-t-Boc drops significantly in specific samples, it indicates high matrix suppression in that elution window, invalidating quantitation for other metabolites in that region.[1]
Protocol: Preparation of QC Spike-In Solution
Reagents:
-
13C9 L-Phenylalanine-N-t-Boc (Solid, stored at -20°C).[1]
-
LC-MS Grade Methanol (MeOH).[1]
-
LC-MS Grade Acetonitrile (ACN).[1]
Step-by-Step:
-
Stock Solution (1 mg/mL): Weigh 1.0 mg of 13C9 L-Phenylalanine-N-t-Boc into a 1.5 mL glass vial. Dissolve in 1 mL of 100% MeOH. Vortex for 30 seconds.[1]
-
Working Solution (1 µg/mL): Dilute the Stock Solution 1:1000 into 50% ACN/Water.
-
Spiking: Add 10 µL of Working Solution to 100 µL of plasma/biofluid before protein precipitation.
-
Analysis: Monitor the Transition (MRM) or Extracted Ion Chromatogram (EIC).[1]
Part 4: Analytical Workflow Visualization
The following diagram details the workflow for using this molecule to validate peptide biomarkers in a clinical metabolomics setting.
Figure 2: Workflow for generating and utilizing SIL-Peptides derived from 13C9-Phe-N-t-Boc.
Part 5: Quantitative Data Summary
When using 13C9 L-Phenylalanine-N-t-Boc as a direct Internal Standard (IS) for quantifying Boc-Phenylalanine (e.g., in pharmaceutical intermediate analysis), the following parameters are typical for validation.
| Parameter | Specification | Rationale |
| Isotopic Purity | Prevents "M-1" contribution to the analyte signal.[1] | |
| Mass Shift | +9.03 Da | Ensures complete separation from native isotopes (M+0 to M+4).[1] |
| Cross-Interference | < 0.5% | Signal of IS in Analyte channel must be negligible.[1] |
| Recovery | 85–115% | Hydrophobic nature ensures it tracks extraction of non-polar analytes.[1] |
| Stability | > 24h at 4°C | Boc group is stable in autosamplers (neutral pH).[1] |
References
A Senior Application Scientist's Guide to Stable Isotope Labeling: Unraveling the Nuances Between ¹³C₉ and ¹⁵N Labeled Boc-Phenylalanine
Introduction: The Power of Seeing the Unseen with Stable Isotopes
In the intricate world of cellular biology and drug discovery, the ability to track and quantify the dynamic processes of proteins and metabolites is paramount. Stable isotope labeling has emerged as an indispensable tool, allowing researchers to introduce a "mass-shift" into biomolecules, making them distinguishable from their unlabeled counterparts in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] This guide provides an in-depth technical exploration of two widely used isotopically labeled versions of the amino acid phenylalanine, specifically ¹³C₉- and ¹⁵N-labeled N-tert-butoxycarbonyl (Boc) protected phenylalanine. As a protected amino acid, Boc-phenylalanine is a crucial building block in solid-phase peptide synthesis and various biochemical assays. The choice between a ¹³C₉ or a ¹⁵N label is not arbitrary; it is a critical decision dictated by the experimental goals, the analytical platform, and the specific biological question being addressed. This document will dissect the fundamental differences between these two powerful reagents, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions and design robust, self-validating experimental systems.
Core Principles: Why Carbon-13 and Nitrogen-15?
The utility of ¹³C and ¹⁵N as stable isotopes in biological research stems from several key properties:
-
Low Natural Abundance: The natural abundance of ¹³C is approximately 1.1%, while ¹⁵N is even lower at about 0.37%.[] This low natural background ensures that the signal from the isotopically labeled molecules is clearly distinguishable from the unlabeled endogenous population, leading to a high signal-to-noise ratio in analytical measurements.
-
Safety and Stability: Unlike radioactive isotopes, ¹³C and ¹⁵N are stable and do not decay. This inherent stability makes them safe for in vivo studies, including metabolic tracing in cellular and even whole-organism models, without the concerns and regulations associated with radioactivity.[]
-
Minimal Perturbation: The addition of neutrons to create the heavier isotopes results in a negligible change to the chemical properties of the molecule. This ensures that the labeled Boc-Phenylalanine behaves identically to its unlabeled counterpart in biological systems, from enzymatic reactions to protein incorporation, thus providing an accurate representation of the biological process under investigation.
Head-to-Head Comparison: ¹³C₉-Boc-Phenylalanine vs. ¹⁵N-Boc-Phenylalanine
The decision to employ either ¹³C₉- or ¹⁵N-labeled Boc-Phenylalanine hinges on a clear understanding of their distinct characteristics and how these impact downstream analysis.
| Feature | ¹³C₉-Boc-Phenylalanine | ¹⁵N-Boc-Phenylalanine | Rationale & Causality |
| Isotopic Label | All nine carbon atoms are ¹³C. | The single nitrogen atom is ¹⁵N. | This fundamental difference in the labeled atom dictates the mass shift and the type of information that can be obtained. |
| Mass Shift | +9 Da (Daltons) | +1 Da | The larger mass shift of the ¹³C₉ label provides better separation from the unlabeled peak in mass spectrometry, which is particularly advantageous in complex samples to avoid isotopic overlap.[] |
| Primary Applications | Quantitative Proteomics (e.g., SILAC), Metabolic Flux Analysis, NMR Spectroscopy | Quantitative Proteomics, NMR Spectroscopy (especially for backbone analysis) | The choice of application is directly linked to the properties of the isotope and its role in the biological molecule. |
| Key Advantages | - Significant mass shift for clear MS quantification- Traces the carbon backbone in metabolic studies- Provides rich structural information in ¹³C-NMR | - Simpler isotopic pattern in MS- Lower natural abundance provides a cleaner background for high-sensitivity MS- Essential for protein backbone structural studies via ¹H-¹⁵N HSQC NMR experiments[] | These advantages are a direct consequence of the mass difference and the nuclear spin properties of ¹³C and ¹⁵N. |
| Potential Considerations | - Higher cost of synthesis- More complex isotopic envelope in MS due to the multiple labeled atoms | - Smaller mass shift can sometimes lead to overlap with the natural isotope distribution of the unlabeled peptide in MS- Provides information only on the nitrogen-containing part of the molecule | These considerations are practical aspects of experimental design and data analysis that researchers must weigh. |
Deep Dive into Applications and Experimental Design
The true power of these labeled compounds is realized in their application. Here, we explore the causality behind experimental choices in two major analytical domains.
Mass Spectrometry-Based Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the accurate quantification of proteins. In a typical SILAC experiment, two cell populations are grown in media that are identical except for the isotopic form of an essential amino acid.[2]
Experimental Workflow: SILAC with Labeled Phenylalanine
Caption: A generalized workflow for a SILAC experiment using isotopically labeled phenylalanine.
Causality in Isotope Choice for SILAC:
-
Why ¹³C₉-Phenylalanine is often preferred for SILAC: The +9 Da mass shift creates a clear separation between the "light" and "heavy" peptide pairs in the mass spectrum. This is crucial for accurate quantification, especially for peptides that have a complex isotopic envelope or are of low abundance. The larger separation minimizes the risk of overlapping isotopic peaks, which can confound quantification.
-
When to consider ¹⁵N-Phenylalanine: In experiments demanding the absolute highest sensitivity, the lower natural abundance of ¹⁵N (0.37%) compared to ¹³C (1.1%) can provide a cleaner background, potentially improving the limit of detection for very low-abundance proteins.[] The simpler +1 Da shift can also simplify data analysis in some software packages, although modern algorithms are well-equipped to handle the complexity of ¹³C labeling.
Protocol: Quantitative Proteomic Analysis using ¹³C₉-Boc-Phenylalanine (as a precursor for in-house media preparation)
Note: For metabolic labeling, the Boc protecting group must be removed prior to addition to the cell culture medium.
-
Preparation of "Heavy" and "Light" Media:
-
Prepare mammalian cell culture medium (e.g., DMEM) lacking phenylalanine.
-
For "light" medium, supplement with unlabeled L-phenylalanine to the desired final concentration.
-
For "heavy" medium, supplement with ¹³C₉-L-phenylalanine (prepared from ¹³C₉-Boc-Phenylalanine by deprotection) to the same final concentration.
-
Supplement both media with 10% dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.
-
-
Cell Culture and Labeling:
-
Grow two separate populations of the cells of interest.
-
Adapt one population to the "heavy" medium and the other to the "light" medium for at least five to six cell doublings to ensure >99% incorporation of the labeled amino acid.
-
-
Experimental Treatment and Harvest:
-
Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) and a vehicle control to the other.
-
Harvest both cell populations, wash with PBS, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein mixture with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide. The ratio of the peak intensities directly corresponds to the change in protein abundance between the two experimental conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Biology
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. Isotopic labeling is essential for NMR studies of proteins larger than ~10 kDa to simplify complex spectra and enable multidimensional experiments.
Experimental Workflow: Protein Structure Analysis using NMR
Caption: A typical workflow for protein structure determination using NMR spectroscopy.
Causality in Isotope Choice for NMR:
-
The Indispensable Role of ¹⁵N-Labeling: The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of protein NMR. It generates a "fingerprint" spectrum where each peak corresponds to a specific amide proton-nitrogen pair in the protein backbone.[] Therefore, uniform ¹⁵N labeling is the first and most crucial step for any protein structural analysis by NMR. Boc-¹⁵N-Phenylalanine can be used in cell-free protein synthesis systems or for specific labeling studies.
-
The Power of Dual ¹³C/¹⁵N-Labeling for Structure Determination: To obtain a complete three-dimensional structure, it is necessary to assign the resonances of the carbon atoms in the protein backbone and side chains. This is achieved through a suite of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB) that correlate the amide ¹H and ¹⁵N resonances with the ¹³C resonances. Therefore, for de novo protein structure determination, dual labeling with both ¹⁵N and ¹³C is required.[3] ¹³C₉-Boc-Phenylalanine, after deprotection, can be a component of the labeled media for protein expression.
Protocol: Expression of a ¹⁵N-Labeled Protein for NMR Analysis
-
Preparation of Minimal Medium:
-
Prepare M9 minimal medium. The sole nitrogen source should be ¹⁵NH₄Cl.
-
The primary carbon source is typically unlabeled glucose.
-
-
Bacterial Culture and Protein Expression:
-
Transform E. coli BL21(DE3) cells with the plasmid encoding the protein of interest.
-
Grow a starter culture overnight in LB medium.
-
Inoculate the ¹⁵N-labeled M9 minimal medium with the starter culture.
-
Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the cells for the appropriate time and temperature for the specific protein.
-
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the ¹⁵N-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
NMR Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
Concentrate the protein to 0.5-1.0 mM.
-
Add 5-10% D₂O for the NMR lock.
-
-
NMR Spectroscopy:
-
Acquire a ¹H-¹⁵N HSQC spectrum to assess the folding and sample quality of the protein. A well-dispersed spectrum with the expected number of peaks is indicative of a properly folded protein suitable for further structural analysis.
-
Synthesis and Quality Control: Ensuring Experimental Integrity
The reliability of any experiment using isotopically labeled compounds is contingent on the purity and isotopic enrichment of the starting material.
Biosynthesis of U-¹³C₉-Phenylalanine:
A common and efficient method for producing uniformly ¹³C-labeled phenylalanine is through microbial fermentation.[4][5]
-
Strain and Media: Use an E. coli strain optimized for aromatic amino acid production. Grow the cells in a defined minimal medium where the sole carbon source is U-¹³C₆-glucose.
-
Fermentation: Conduct a fed-batch fermentation to achieve high cell density and product yield.
-
Purification: After fermentation, the ¹³C₉-Phenylalanine is purified from the culture supernatant using techniques such as ion-exchange chromatography.
Boc Protection of Labeled Phenylalanine:
The N-terminus of the purified labeled phenylalanine is protected with a tert-butoxycarbonyl group.
-
Reaction Setup: Dissolve the isotopically labeled L-phenylalanine in a mixture of dioxane and water with a base such as sodium hydroxide.[6][7]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature.
-
Workup and Purification: After the reaction is complete, the mixture is acidified and the Boc-protected amino acid is extracted with an organic solvent. The product is then purified by crystallization or chromatography.[6][7]
Quality Control:
-
Isotopic Enrichment: The level of isotopic enrichment is determined by mass spectrometry. For ¹³C₉-Boc-Phenylalanine, the mass spectrum should show a dominant peak at M+9 relative to the unlabeled compound.
-
Chemical and Chiral Purity: Purity is assessed by HPLC and NMR to ensure the absence of chemical impurities and to confirm the chiral integrity of the L-amino acid.
Conclusion and Future Perspectives
The choice between ¹³C₉- and ¹⁵N-labeled Boc-Phenylalanine is a strategic decision that profoundly impacts the outcome and interpretation of an experiment. ¹³C₉-labeling, with its substantial mass shift, is a robust choice for quantitative proteomics, providing clear and unambiguous quantification. ¹⁵N-labeling, while offering a smaller mass shift, is fundamental for protein NMR and can provide advantages in high-sensitivity mass spectrometry.
As analytical instrumentation continues to improve in sensitivity and resolution, the applications for stable isotope-labeled compounds will undoubtedly expand. The development of more sophisticated labeling strategies, including the combination of different isotopes and site-specific labeling, will provide even deeper insights into the complex and dynamic molecular machinery of life. This guide serves as a foundational resource to empower researchers to harness the full potential of these powerful tools in their quest for scientific discovery and the development of new therapeutics.
References
-
Wang, W., Yue, H., Yuan, Q., & Wang, W. (2009). Biosynthesis of 15NL-phenylalanine by phenylalanine ammonia-lyase from Rhodotorula glutinis. Amino Acids, 36(2), 231–233. [Link]
-
Chiriac, M., Lupan, I., Popa, F., Palibroda, N., & Popescu, O. (2010). Enzymatic synthesis of some (15)N-labelled L-amino acids. Isotopes in Environmental and Health Studies, 41(4), 361-366. [Link]
-
Wang, W., Yue, H., Yuan, Q., & Wang, W. (2009). Biosynthesis of 15NL-phenylalanine by phenylalanine ammonia-lyase from Rhodotorula glutinis. Amino Acids, 36(2), 231-233. [Link]
-
D'Aniello, A., & Consiglio, E. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(15), 5483. [Link]
-
Metabolic precursors used for isotopic labelling and reverse labelling of phenylalanine, tryptophan and tyrosine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Kim, B. J., Kang, M. K., Kim, J. H., Kim, K. R., & Lee, S. H. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1913–1917. [Link]
-
Otting, G. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biological Chemistry, 403(10-11), 1147-1158. [Link]
-
Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]
-
McFeeters, H., & Lee, A. L. (2016). Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. Journal of biomolecular NMR, 66(4), 253–263. [Link]
-
Keller, O., Keller, W. E., van Look, G., & Wersin, G. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 67, 160. [Link]
-
NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved February 15, 2026, from [Link]
-
Bencze, L. C., & Paizs, C. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(15), 9636–9656. [Link]
-
Synthesis of Boc-phenylalanine. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]
-
Otting, G. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biological Chemistry, 403(10-11), 1147-1158. [Link]
-
Li, Y., et al. (2024). Systematic engineering enables efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors. Biotechnology for Biofuels and Bioproducts, 17(1), 1. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Lee, W., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. International Journal of Molecular Sciences, 22(3), 1369. [Link]
-
Experimental Procedure. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Gu, P., et al. (2018). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 45(7), 521-534. [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels | Springer Nature Experiments [experiments.springernature.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
Methodological & Application
using L-Phenylalanine-N-t-Boc 13C9 for NMR protein structure determination
Application Note & Protocol
Leveraging Uniformly Labeled L-Phenylalanine-¹³C₉ for High-Resolution NMR-Based Protein Structure Determination
Abstract
The determination of high-resolution three-dimensional structures of proteins is fundamental to understanding their biological function and is a cornerstone of modern drug development. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled ability to study protein structure and dynamics in solution. However, for proteins larger than ~15 kDa, spectral complexity and signal overlap necessitate the use of stable isotope labeling.[1][2] This guide provides an in-depth exploration of the application of uniformly carbon-13 labeled L-Phenylalanine (L-Phenylalanine-¹³C₉) for protein structure determination by NMR. We will delve into the strategic advantages of labeling phenylalanine, provide detailed protocols for its incorporation into proteins using both in vivo and in vitro expression systems, and discuss the key NMR experiments that leverage this isotopic label to yield atomic-resolution structural insights.
A Note on Nomenclature: The term "L-Phenylalanine-N-t-Boc ¹³C₉" refers to the N-terminus protected form of the amino acid, which is primarily used in Solid-Phase Peptide Synthesis (SPPS).[3][4] For incorporation into proteins via biological expression systems, the unprotected L-Phenylalanine-¹³C₉ is required.
The Strategic Advantage of ¹³C-Labeling Phenylalanine
Phenylalanine, with its aromatic side chain, often plays a crucial role in protein structure and function. Its phenyl ring can be involved in hydrophobic interactions within the protein core, protein-protein interactions, and ligand binding. Uniformly labeling all nine carbon atoms of phenylalanine (¹³C₉) provides a rich source of structural information.
Key Advantages:
-
Spectral Simplification and Resolution: Isotopic labeling with ¹³C (in conjunction with ¹⁵N) is essential for resolving spectral overlap in larger proteins.[5] It enables the use of multidimensional NMR experiments that correlate nuclei through scalar couplings, dispersing signals into additional dimensions.[][7]
-
Probing Hydrophobic Cores: Phenylalanine residues are frequently located in the hydrophobic core of proteins. Labeling them allows for the unambiguous assignment of resonances in these critical regions.
-
Long-Range Distance Restraints: The protons on the phenyl ring can provide crucial long-range Nuclear Overhauser Effect (NOE) restraints, which are essential for defining the global fold of the protein.
-
Studying Ligand Interactions: Changes in the chemical shifts of ¹³C-labeled phenylalanine residues upon ligand binding can be used to map binding sites and characterize intermolecular interactions.
Incorporation of L-Phenylalanine-¹³C₉ into Proteins
The successful incorporation of L-Phenylalanine-¹³C₉ is the first critical step in any NMR study. The choice of expression system depends on the protein of interest, yield requirements, and cost considerations. Cell-free protein synthesis (CFPS) has emerged as a highly efficient method for isotope labeling, offering several advantages over traditional in vivo systems.[8][9][10]
Workflow for Labeled Protein Production
Caption: Overall workflow for labeled protein production.
Protocol 1: Cell-Free Protein Synthesis (CFPS)
CFPS systems utilize cell extracts containing the necessary machinery for transcription and translation, allowing for protein synthesis in a controlled in vitro environment.[10] This method is particularly advantageous for isotopic labeling as it minimizes isotope scrambling and allows for the efficient incorporation of expensive labeled amino acids.[9][10]
Materials:
-
Commercially available E. coli S30 extract-based CFPS kit
-
Recombinant plasmid DNA encoding the protein of interest (high purity, >1 µg/µL)
-
Amino acid mixture lacking phenylalanine
-
L-Phenylalanine-¹³C₉ (≥98% isotopic purity)
-
Nuclease-free water
Step-by-Step Protocol:
-
Reaction Setup: On ice, combine the components of the CFPS kit according to the manufacturer's instructions. A typical 50 µL reaction might include:
-
S30 Extract
-
Reaction Buffer
-
Amino acid mixture (without Phe)
-
L-Phenylalanine-¹³C₉ (final concentration ~1-2 mM)
-
Plasmid DNA (final concentration ~10-20 ng/µL)
-
T7 RNA Polymerase
-
Energy source (e.g., phosphoenolpyruvate)
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 4-8 hours. For some proteins, lower temperatures (e.g., 25°C) and longer incubation times (up to 16 hours) may improve folding.
-
Verification of Expression: After incubation, confirm protein expression by running a small aliquot of the reaction mixture on an SDS-PAGE gel.
-
Purification: Purify the expressed protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
-
Quality Control: Verify the purity and molecular weight of the labeled protein using SDS-PAGE and mass spectrometry. Mass spectrometry will also confirm the successful incorporation of L-Phenylalanine-¹³C₉ (a mass shift of +9 Da for each incorporated phenylalanine residue).
Protocol 2: In Vivo Expression in E. coli
Expression in E. coli is a cost-effective method for producing large quantities of labeled protein. The key is to use a minimal medium where the sole carbon source is controlled, and the labeled amino acid is supplied exogenously.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.
-
M9 minimal medium components.
-
¹²C-glucose (or other carbon source).
-
L-Phenylalanine-¹³C₉.
-
IPTG (for induction).
Step-by-Step Protocol:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium and grow overnight at 37°C.
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium containing ¹²C-glucose with the overnight culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add L-Phenylalanine-¹³C₉ to a final concentration of 100-200 mg/L. It is also advisable to add a mixture of other amino acids to inhibit the bacterial synthesis of phenylalanine from the labeled precursor, which can reduce scrambling. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation, lyse the cells, and purify the protein as described in the CFPS protocol.
-
Quality Control: Perform SDS-PAGE and mass spectrometry to confirm purity and labeling efficiency.
| Parameter | Cell-Free Protein Synthesis (CFPS) | In Vivo Expression (E. coli) |
| Labeling Efficiency | Very high (>95%)[11] | High, but can be variable |
| Isotope Scrambling | Minimal[9] | Can occur, requires optimization |
| Protein Yield | Typically lower (µg to mg scale) | Can be high (mg to g scale) |
| Cost | Higher per reaction volume | Lower for large-scale production |
| Speed | Fast (hours) | Slower (days) |
| Toxic Proteins | Well-suited | Can be problematic |
NMR Experiments for Structure Determination
Once a pure, ¹³C-labeled protein sample is obtained, a series of NMR experiments are performed to assign the resonances and obtain structural restraints.
NMR Data Acquisition Workflow
Caption: Workflow for NMR structure determination.
Key Experiments:
-
¹H-¹⁵N HSQC: This 2D experiment is the "fingerprint" of the protein, with each peak corresponding to a backbone N-H group.[] It is used to assess sample quality and folding.
-
3D Triple Resonance Experiments (HNCA, HNCO, HNCACB): These are the workhorse experiments for backbone resonance assignment. They correlate the backbone amide ¹H and ¹⁵N with the ¹³Cα and ¹³Cβ of the same residue and the preceding residue, allowing for sequential "walking" along the protein backbone.[]
-
¹³C-edited NOESY-HSQC: This 3D experiment is crucial for obtaining distance restraints. It correlates protons that are close in space (< 5 Å), including those on the phenylalanine side chain. The uniform ¹³C labeling of the phenyl ring allows for the resolution and assignment of these critical NOEs.
-
Aromatic ¹H-¹³C HSQC: A 2D experiment specifically for observing the correlations of the aromatic side chains of Phenylalanine, Tyrosine, and Tryptophan. This is essential for assigning the phenyl ring resonances of the labeled phenylalanine residues.
Data Processing and Structure Calculation
The raw NMR data is processed using software such as NMRPipe. The resulting spectra are then visualized and analyzed using programs like CARA or SPARKY for resonance assignment and NOE peak picking.
The assigned NOEs, along with dihedral angle restraints derived from chemical shifts (using programs like TALOS), are used as input for structure calculation algorithms (e.g., CYANA, XPLOR-NIH). These programs use simulated annealing and molecular dynamics to generate an ensemble of structures that are consistent with the experimental data. The final ensemble is then validated for its stereochemical quality.
Conclusion
The use of L-Phenylalanine-¹³C₉ is a powerful strategy in NMR-based protein structure determination. It provides crucial resonance information, especially for aromatic and hydrophobic regions, and enables the acquisition of long-range distance restraints that define the protein's fold. The advent of efficient incorporation methods, particularly cell-free protein synthesis, has made this approach more accessible. By following the detailed protocols and experimental strategies outlined in this guide, researchers can effectively leverage ¹³C-labeled phenylalanine to elucidate the high-resolution structures of their proteins of interest, paving the way for a deeper understanding of their biological roles and facilitating structure-based drug design.
References
-
Blomgren, K., & Hård, T. (1998). Synthesis of region-labelled proteins for NMR studies by in vitro translation of column-coupled mRNAs. PubMed. Retrieved from [Link]
-
Kigawa, T., Yabuki, T., Matsuda, N., Matsuda, T., Nakajima, R., Tanaka, A., & Yokoyama, S. (2004). Cell-free production and stable-isotope labeling of proteins for NMR analysis. PubMed. Retrieved from [Link]
-
Klamt, F., & Dötsch, V. (2001). Cell-free synthesis of 15N-labeled proteins for NMR studies. PubMed. Retrieved from [Link]
-
Synthelis. (2022). Why labeling proteins for NMR studies using cell-free systems? Retrieved from [Link]
-
Silantes. (2025). Cell-Free Protein Synthesis Using Stable Isotope-Labeled Amino Acids. Retrieved from [Link]
-
Cleaver. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from [Link]
-
Filipp, F., Sinha, N., & Opella, S. J. (2009). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. PubMed Central. Retrieved from [Link]
-
Powner, M. W., & Chudasama, V. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Hayamizu, T., Yamasaki, K., Kofuku, Y., Ueda, T., & Ikeya, T. (2018). Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. Biochemistry. Retrieved from [Link]
-
BMRB. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]
-
Castellani, F., van Rossum, B., Diehl, A., Schubert, M., Rehbein, K., & Oschkinat, H. (2002). Protein Structure Determination from 13C Spin-Diffusion Solid-State NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
Kade, F., Jaakola, V., & Permi, P. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% C-13- and Uniformly 100% N-15-Labeled Sample. Helda - University of Helsinki. Retrieved from [Link]
-
Protein NMR. (2012). 15N,13C,2H. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR analysis of in vitro-synthesized proteins without purification: A high-throughput approach. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
Hansen, D. F., & Kay, L. E. (2011). A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. PubMed. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Kade, F., Jaakola, V., & Permi, P. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. MDPI. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-free protein production for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synthelis.com [synthelis.com]
- 10. Cell-Free Protein Synthesis with Isotope Labeling | Silantes [silantes.com]
- 11. Cell-Free Protein Expression for Generating Stable Isotope-Labeled Proteins | Thermo Fisher Scientific - IN [thermofisher.com]
metabolic flux analysis using 13C9 labeled phenylalanine precursors
Application Note: Metabolic Flux Analysis Using L-[U-13C9] Phenylalanine
Abstract
This technical guide details the protocol for utilizing L-[U-13C9] Phenylalanine (Phe-13C9) as a stable isotope tracer for Metabolic Flux Analysis (MFA).[1] Unlike ring-labeled analogs (e.g., 13C6), the fully labeled 13C9 isotopologue provides a distinct +9 Da mass shift, offering superior signal-to-noise ratios in complex biological matrices and enabling the tracking of the complete carbon skeleton during protein turnover and catecholamine synthesis. This document covers experimental design, LC-MS/MS quantification, and the mathematical derivation of Fractional Synthesis Rates (FSR).
Introduction & Mechanistic Rationale
Phenylalanine is an Essential Amino Acid (EAA) in mammals, meaning its influx is strictly controlled by diet or protein breakdown. This characteristic makes it the "gold standard" tracer for measuring protein synthesis rates because, unlike non-essential amino acids, its intracellular precursor pool is less diluted by de novo synthesis.
Why L-[U-13C9] Phenylalanine?
-
Mass Resolution: The +9 Da shift moves the tracer signal significantly away from the natural isotopic envelope (M+0, M+1, M+2) and common background noise, improving detection sensitivity in low-enrichment studies (e.g., pulse-chase).
-
Pathway Fidelity: It allows for the simultaneous monitoring of:
-
Protein Turnover: Incorporation into skeletal muscle or liver proteins.
-
Hydroxylation Flux: Conversion to L-[U-13C9] Tyrosine via Phenylalanine Hydroxylase (PAH), a critical step in dopamine biosynthesis.
-
Experimental Design: In Vivo Infusion Protocol
To accurately calculate flux, the system must ideally reach isotopic steady state . The Primed Continuous Infusion method is the industry standard for achieving this rapidly.
Pre-Study Considerations
-
Subject State: Post-absorptive (fasted) to minimize dietary amino acid interference.
-
Tracer Preparation: Dissolve L-[U-13C9] Phenylalanine (sterile, pyrogen-free) in 0.9% saline.
-
Sterility: Pass through a 0.22 µm filter before administration.
Infusion Workflow (Human/Large Animal Model)
-
Catheterization: Insert catheters into the antecubital vein (for infusion) and a contralateral heated hand vein (for "arterialized" venous sampling).
-
Background Sample (t=0): Collect baseline blood to establish natural isotopic abundance.
-
Priming Dose: Administer a bolus of 2.0 µmol/kg of Phe-13C9.
-
Rationale: Instantly raises the plasma enrichment to the target level, bypassing the slow accumulation phase.
-
-
Continuous Infusion: Immediately follow with a constant rate infusion of 0.05 µmol/kg/min .
-
Equilibration: Maintain infusion for 2–3 hours to ensure the precursor pool (plasma/tissue free amino acids) reaches a steady plateau.
-
Sampling:
-
Plasma: Collect every 15–20 mins during steady state (e.g., t=120, 140, 160, 180 min).
-
Tissue (Biopsy): For protein synthesis (FSR), take muscle biopsies at t=120 (t1) and t=180 (t2).
-
Analytical Protocol: LC-MS/MS Quantification
This section details the extraction and mass spectrometry parameters required to distinguish L-[U-13C9] Phe from endogenous Phe.
Sample Preparation
A. Plasma (Free Pool Enrichment)
-
Aliquot 50 µL plasma.
-
Add 200 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins.
-
Vortex (30s) and Centrifuge (14,000 x g, 10 min, 4°C).
-
Transfer supernatant to a glass vial. Evaporate to dryness under Nitrogen.
-
Reconstitute in 50 µL 0.1% Formic Acid in Water.
B. Tissue (Protein-Bound Enrichment)
-
Wash biopsy (10–20 mg) with saline; remove visible blood/fat.
-
Homogenize in 500 µL 10% Trichloroacetic Acid (TCA) to precipitate proteins.
-
Centrifuge; discard supernatant (contains free AA pool).
-
Wash pellet 2x with acetone.
-
Hydrolysis: Resuspend pellet in 6M HCl. Incubate at 110°C for 24 hours.
-
Dry the hydrolysate and reconstitute as above.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0% B (0-1 min) -> 20% B (4 min) -> 90% B (Wash).
MRM Transitions (Multiple Reaction Monitoring)
Phenylalanine fragments typically via loss of the carboxylic acid group (formic acid moiety) or formation of the immonium ion.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| L-Phe (Natural) | 166.1 [M+H]+ | 120.1 | 15 | Loss of HCOOH (46 Da) |
| L-Phe-[U-13C9] | 175.1 [M+H]+ | 128.1 | 15 | Loss of H(13C)O(13C)H (47 Da)* |
*Note: In [U-13C9] Phe, the lost carboxyl group contains one 13C atom. The remaining fragment contains eight 13C atoms. 120 (natural fragment) + 8 Da = 128 Da.
Data Analysis & Flux Calculations
Calculating Enrichment (Tracer-to-Tracee Ratio)
Isotopic enrichment is expressed as the Tracer-to-Tracee Ratio (TTR) or Mole Percent Excess (MPE). For low enrichments (<5%), TTR is calculated as:
Fractional Synthesis Rate (FSR)
The FSR represents the percentage of the protein pool that is synthesized per hour.[2] It is calculated using the Precursor-Product Equation :
- : The increase in enrichment of protein-bound Phe-13C9 between two biopsy time points.
- : The average enrichment of free Phe-13C9 in the plasma (or tissue fluid) during the steady state.
- : Time interval in hours.
Pathway Visualization
The following diagram illustrates the metabolic fate of the L-[U-13C9] Phenylalanine tracer, highlighting its bifurcation into protein synthesis and the tyrosine/catecholamine pathway.
Figure 1: Metabolic fate of L-[U-13C9] Phenylalanine.[1][3][4] The tracer partitions between protein synthesis (FSR) and irreversible hydroxylation to Tyrosine.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow from tracer administration to mass spectrometric detection.
References
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Foundational text for precursor-product models).
-
Smith, K., et al. (2011). "Discrepancies between the fractional synthesis rate of muscle protein measured with [ring-13C6]phenylalanine and L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism. Link
-
BenchChem Technical Support. (2025). "Application Notes and Protocols: Calculating Protein Synthesis Rates with L-Phenylalanine-13C9." BenchChem Application Library. Link
-
Wilkinson, D. J., et al. (2014). "A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein sub-fraction synthesis in humans." American Journal of Physiology-Endocrinology and Metabolism. (Comparison of Phe tracer vs Deuterium). Link
-
NIST Chemistry WebBook. "L-Phenylalanine Mass Spectrum." National Institute of Standards and Technology. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Twenty-four-hour L-[1-(13)C]tyrosine and L-[3,3-(2)H2]phenylalanine oral tracer studies at generous, intermediate, and low phenylalanine intakes to estimate aromatic amino acid requirements in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Incorporation of L-Phenylalanine-13C9 into Recombinant Proteins using N-t-Boc Precursors
Executive Summary
Isotope labeling of aromatic side chains is a critical technique in NMR spectroscopy for studying protein dynamics, ligand binding, and structural folding.[1] L-Phenylalanine-13C9 (uniformly 13C-labeled Phenylalanine) is a potent probe for these studies. However, this isotopologue is frequently synthesized or supplied in its N-t-Boc (tert-butyloxycarbonyl) protected form , primarily intended for Solid Phase Peptide Synthesis (SPPS).[1]
The Challenge: Bacterial ribosomes cannot incorporate N-Boc-protected amino acids into the elongation phase of protein synthesis. The N-terminus is chemically blocked, preventing peptide bond formation.
The Solution: This guide provides a validated "Bridge Protocol" to chemically deprotect the precursor, yielding free L-Phenylalanine-13C9, followed by a high-density auxotrophic expression protocol to achieve >95% incorporation efficiency in recombinant proteins.
Phase I: Chemical Deprotection (The "Bridge")
Objective: Remove the Boc protecting group to generate bio-available L-Phenylalanine-13C9.
Mechanism: Acidolytic cleavage using Trifluoroacetic Acid (TFA).[2] Critical Constraint: Residual TFA is toxic to bacterial cultures and causes severe acidification. It must be quantitatively removed before the biological phase.
Materials
-
Precursor: L-Phenylalanine-N-t-Boc-13C9 (Amount: typically 100–200 mg per Liter of culture).
-
Solvent A: Dichloromethane (DCM) - Anhydrous.
-
Equipment: Rotary evaporator, High-vacuum manifold (Lyophilizer), N2 gas stream.[1]
Protocol A: Deprotection Workflow
-
Dissolution: In a 50 mL round-bottom flask, dissolve the N-t-Boc-L-Phe-13C9 in 2 mL of DCM.
-
Reaction: Add 2 mL of TFA (1:1 v/v ratio with DCM).
-
Observation: Evolution of CO2 gas (bubbles) indicates the removal of the tert-butyl cation.
-
-
Incubation: Stir at Room Temperature (RT) for 60 minutes under a loose cap or N2 blanket.
-
Evaporation (Critical): Remove the solvent and excess TFA using a rotary evaporator at 30°C.
-
Result: An oily residue or film remains.
-
-
Scavenging Steps: Redissolve the residue in 5 mL DCM and re-evaporate. Repeat 3x.
-
Why? This azeotropic distillation helps drive off trace TFA.
-
-
Lyophilization: Dissolve the final residue in 10 mL of Milli-Q water. Freeze and lyophilize overnight.
-
Final Product: A white/off-white powder of L-Phenylalanine-13C9 (likely as a TFA salt, but free of volatile acid).
-
-
Neutralization: Immediately prior to use, dissolve in appropriate buffer (e.g., 1M Tris pH 8.[1]0) to neutralize the residual salt form before adding to media.
Phase II: Biological Incorporation Strategy
Objective: Force the bacterial machinery to use the exogenous 13C9-Phe exclusively.
System: E. coli Auxotrophs (strains deficient in pheA). Strain Recommendation: E. coli DL39 or BL21(DE3) adapted with Glyphosate (if auxotroph is unavailable, though auxotroph is preferred for >95% labeling).[1]
Workflow Diagram (DOT)
Caption: Integrated Chemical-Biological workflow. The critical junction is the conversion of the red precursor node to the green bio-available node.
Protocol B: High-Density Auxotrophic Expression
-
Starter Culture: Inoculate E. coli (Phe- auxotroph) containing your plasmid into 10 mL LB media + Antibiotics. Grow overnight at 37°C.
-
Biomass Generation: Inoculate 1 L of LB media (Rich Media). Grow at 37°C until OD600 reaches 0.7–0.8 .
-
Note: We use rich media first to get biomass quickly. We will switch media later.
-
-
The Wash (Critical):
-
Centrifuge cells (4,000 x g, 15 min).
-
Discard supernatant (removes unlabeled Phe).
-
Resuspend pellet in 500 mL of M9 Minimal Salts (no carbon/nitrogen source yet).
-
Centrifuge again. Discard supernatant.
-
-
Resuspension & Shift: Resuspend the pellet in 250 mL (1/4th original volume) of M9 Minimal Media supplemented with:
-
Starvation: Incubate at 37°C for 30 minutes. This depletes intracellular stores of unlabeled Phe.
-
Labeling & Induction:
-
Add the Deprotected L-Phe-13C9 (prepared in Phase I) to a final concentration of 60–100 mg/L.
-
Wait 10 minutes.
-
Add IPTG (0.5 - 1 mM) to induce expression.
-
-
Harvest: Incubate 4–6 hours at 37°C (or overnight at 20°C for solubility).
QC & Validation: Did it work?
Method 1: Mass Spectrometry (Intact Protein)
Compare the mass of the unlabeled protein vs. the labeled protein.[1]
-
Calculation:
[1] -
Example: A protein with 10 Phenylalanines.
Method 2: 2D 1H-13C HSQC NMR
The 13C9 labeling provides a unique spectral fingerprint.
-
Aromatic Region: Look at the 110–140 ppm (13C) / 6.5–7.5 ppm (1H) region.[1]
-
Coupling Patterns: Unlike 1-13C labeling (carbonyl only), 13C9 results in strong 1JCC couplings between the aromatic carbons. This may require Constant-Time (CT-HSQC) experiments to decouple the signals and prevent line broadening.
Data Summary Table
| Parameter | Standard Protocol | 13C9-Phe Protocol | Notes |
| Media Base | LB or M9 | M9 Minimal | Must be devoid of yeast extract/peptone. |
| Precursor Form | Free L-Phe | N-t-Boc-L-Phe | Requires deprotection step. |
| Induction OD | 0.6 - 0.8 | Resuspended High Density | Concentrating cells 4x saves isotope costs. |
| Typical Yield | 20-50 mg/L | 10-30 mg/L | Yield drops in minimal media; compensate with high cell density. |
| Cost | Low | High | Recover media supernatant if possible. |
Troubleshooting & Pitfalls
Issue: No growth after media switch.
-
Cause 1: Residual TFA from deprotection acidified the media.
-
Fix: Check pH of the labeled AA stock. It should be pH 7-8. Use lyophilization thoroughly.
-
-
Cause 2: Incomplete Amino Acid mix.
-
Fix: Ensure the other 19 AAs are present. Auxotrophs cannot synthesize them if the pathways are downregulated or missing.
-
Issue: Low Incorporation (<80%).[1][6]
-
Cause: Leaky auxotrophy or proteolysis.
-
Fix: Increase the starvation time (Step 5) to 45 mins. Ensure the strain is a confirmed pheA knockout (e.g., DL39).[1]
-
Issue: "Clumpy" NMR Spectra.
-
Cause: 13C-13C scalar coupling.
-
Fix: Since the entire Phe ring is labeled, carbons couple to each other.[1] Use Constant-Time HSQC pulse sequences or specific decoupling schemes tailored for uniformly labeled aromatic rings.
-
References
-
Gardner, K. H., & Kay, L. E. (1997). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins.[1] Annual Review of Biophysics and Biomolecular Structure.
-
[1]
-
-
Lundstrom, P., et al. (2007). Fractional 13C enrichment of isolated carbons using [1-13C]-glucose for sensitivity enhancement in protein NMR. Journal of Biomolecular NMR.
-
[1]
-
-
Wüthrich, K. (1986).NMR of Proteins and Nucleic Acids. Wiley-Interscience.
-
[1]
-
-
Cambridge Isotope Laboratories.
-
(General grounding for isotope handling).[1]
-
Disclaimer: This protocol involves the use of corrosive acids (TFA) and volatile solvents. Perform all chemical deprotection steps in a certified chemical fume hood.
Sources
- 1. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 5. ozone.unep.org [ozone.unep.org]
Application Note: Precision Quantitation of N-tert-Butyloxycarbonyl-Phenylalanine (Boc-Phe) using 13C9 Isotopologues
Abstract
This guide details the preparation and utilization of 13C9 Boc-Phe (N-tert-Butyloxycarbonyl-[U-13C9]-Phenylalanine) as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry. While Boc-Phe is a ubiquitous starting material in peptide synthesis, its quantification is critical for determining residual impurities in drug substances or analyzing metabolic stability. This protocol addresses the specific physicochemical challenges of Boc-Phe—primarily its acid lability and hydrophobicity —to ensure regulatory-grade data integrity (FDA/EMA).
Introduction & Scientific Rationale
The Role of the Internal Standard
In quantitative LC-MS/MS, matrix effects (ion suppression/enhancement) can compromise accuracy. A structural analog is insufficient for regulated bioanalysis. The 13C9 Boc-Phe isotopologue is the "Gold Standard" because:
-
Co-elution: It co-elutes perfectly with native Boc-Phe, experiencing the exact same matrix ionization environment at the electrospray source.
-
Mass Differentiation: The +9 Da mass shift (derived from the uniformly labeled 13C phenyl ring and alkyl side chain) places the IS signal well beyond the natural isotopic envelope (M+1, M+2) of the native analyte, preventing crosstalk.
The "Boc" Challenge: Acid Lability
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Standard proteomic workflows often use 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
Risk: Exposure to low pH (< 3.0) or high temperatures can trigger the removal of the Boc group, converting the IS into 13C9-Phenylalanine .
-
Consequence: Loss of IS signal, formation of a new interfering peak, and quantification failure.
This protocol prioritizes pH control to maintain the integrity of the carbamate linkage.
Chemical & Physical Properties[1][2][3][4][5]
| Feature | Native Boc-Phe | 13C9 Boc-Phe (IS) |
| Formula | C₁₄H₁₉NO₄ | ¹³C₉C₅H₁₉NO₄ |
| Molecular Weight | ~265.3 g/mol | ~274.3 g/mol (+9 Da) |
| Monoisotopic Mass | 265.1314 | 274.1616 |
| Solubility | Organic solvents (MeOH, ACN, DMSO) | Organic solvents (MeOH, ACN, DMSO) |
| pKa | ~3.5 (Carboxylic acid) | ~3.5 |
| Storage | -20°C, Desiccated | -20°C, Desiccated |
Experimental Protocol
Reagents and Equipment
-
Analyte: Boc-Phe (Certified Reference Material).
-
Internal Standard: 13C9 Boc-Phe (Isotopic purity >99 atom % 13C).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Dimethyl Sulfoxide (DMSO).
-
Buffers: Ammonium Acetate (pH neutralizer), Formic Acid (only if validated).
-
Equipment: Analytical Balance (0.01 mg readability), Class A Volumetric Flasks.
Step-by-Step Solution Preparation
A. Master Stock Preparation (1.0 mg/mL)
Rationale: Boc-Phe is hydrophobic. Aqueous dissolution will fail.
-
Equilibrate 13C9 Boc-Phe vial to room temperature to prevent condensation.
-
Weigh 1.00 mg of 13C9 Boc-Phe into a 1.5 mL amber glass vial.
-
Dissolve in 1.00 mL of DMSO or 100% Methanol .
-
Note: DMSO is preferred for long-term stability (-80°C) as it prevents evaporation. Methanol is easier to evaporate if solvent exchange is needed.
-
-
Vortex for 30 seconds. Inspect for particulates.
-
Label as "IS-STOCK-13C9" .
B. Working Internal Standard Solution (WIS)
Rationale: The WIS is spiked into samples. It must be concentrated enough so the spike volume is negligible (<5% of sample volume).
-
Dilute IS-STOCK-13C9 with 50:50 Methanol:Water .
-
Target Concentration: Typically 500–1000 ng/mL (depending on the native analyte's expected range).
-
-
Critical Step: Do NOT add acid (Formic/TFA) to this storage solution. Keep pH neutral.
C. Sample Processing (Protein Precipitation)
Rationale: Traditional acid precipitation (TCA/Perchloric acid) will deprotect the Boc group. Use Organic Solvent Precipitation.
-
Aliquot 50 µL of biological sample (Plasma/Serum) or reaction mixture.
-
Add 10 µL of WIS (Working Internal Standard). Vortex gently.
-
Add 200 µL of chilled Acetonitrile .
-
Mechanism:[1] ACN precipitates proteins while solubilizing the hydrophobic Boc-Phe.
-
-
Vortex vigorously for 1 min.
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to an autosampler vial.
-
Optional: Dilute 1:1 with Water if peak shape is poor on early eluting LC gradient.
-
LC-MS/MS Method Parameters
Chromatographic Conditions
To prevent on-column degradation, avoid highly acidic mobile phases and high column temperatures.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.0).
-
Why? Ammonium acetate provides ionization support without the aggressive acidity of 0.1% Formic Acid (pH 2.7).
-
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
4.0 min: 95% B (Boc-Phe elutes late due to hydrophobicity)
-
5.0 min: 95% B
-
5.1 min: 10% B
-
-
Column Temp: 30°C (Do not exceed 40°C to preserve Boc).
Mass Spectrometry (MRM) Transitions
Operate in Negative Ion Mode (ESI-) if sensitivity allows (Carboxylic acid deprotonation). However, Positive Mode (ESI+) [M+H]+ is common for Boc-amino acids using Ammonium adducts [M+NH4]+.
-
Ionization: ESI Positive
-
Precursor Ions:
-
Native: m/z 266.1 [M+H]+ or 283.1 [M+NH4]+
-
IS (13C9): m/z 275.1 [M+H]+ or 292.1 [M+NH4]+
-
-
Product Ions:
-
Quantifier: Loss of Boc group (t-butyl cation) or characteristic phenylalanine fragment.
-
Visualization: Workflow & Logic
The following diagram illustrates the critical decision pathways to prevent Boc-deprotection during the workflow.
Figure 1: Analytical workflow emphasizing the "Stability Control Zone" where acidic reagents must be minimized to prevent Boc deprotection.
Validation & Troubleshooting (Self-Validating System)
To ensure Trustworthiness of the data, you must perform a "Boc-Stability Check" during method validation.
The "Boc-Loss" Monitor
Create a QC sample containing only the 13C9 IS. Inject it using your final method.
-
Monitor Channel A: 275.1 > Fragment (Intact 13C9 Boc-Phe)
-
Monitor Channel B: 175.1 > Fragment (Deprotected 13C9 Phe)
-
Acceptance Criteria: The signal in Channel B should be < 1.0% of Channel A. If Channel B is significant, your mobile phase is too acidic or your injector temperature is too high.
Linearity & Matrix Effects
-
Linearity: 13C9 Boc-Phe should demonstrate a constant response factor across the calibration range.
-
Matrix Factor: Compare the IS peak area in extracted matrix vs. neat solvent. A deviation >15% indicates significant suppression/enhancement, though the IS corrects for this, high suppression reduces sensitivity.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268. (Contextual grounding for acid lability).
-
Shimadzu Corporation. (2023). LC-MS/MS Method Development: Mobile Phase Considerations. Retrieved from [Link]
Sources
- 1. Improved method robustness and ruggedness in liquid chromatography-mass spectrometry by increasing the acid content of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
Quantitative Proteomics Using ¹³C₉ L-Phenylalanine-N-t-Boc: An In-depth Technical Guide
Introduction: The Pursuit of Precision in Protein Quantification
In the landscape of drug discovery and biomedical research, understanding the dynamic nature of the proteome is paramount. While genomics and transcriptomics offer valuable insights, it is the proteins that are the primary drivers of cellular function and the targets for most therapeutic interventions.[1] Consequently, the ability to accurately quantify changes in protein abundance is crucial for elucidating disease mechanisms, identifying novel drug targets, and assessing therapeutic efficacy.[2][3]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted strategy for robust, mass spectrometry (MS)-based quantitative proteomics.[4][5][6] The core principle of SILAC is elegant in its simplicity: cells are cultured in media where a standard "light" amino acid is replaced with a "heavy," non-radioactive, stable isotope-labeled counterpart.[7] This metabolic incorporation of the heavy amino acid into all newly synthesized proteins results in a distinct mass shift that is readily detectable by mass spectrometry.[5][8] By mixing "light" and "heavy" cell populations at a 1:1 ratio early in the experimental workflow, SILAC minimizes sample handling errors and provides highly accurate relative quantification of thousands of proteins simultaneously.[6][9][10][11]
This application note provides a comprehensive guide to the use of a specific and highly effective SILAC reagent: ¹³C₉ L-Phenylalanine-N-t-Boc . We will delve into the rationale for using this essential aromatic amino acid, provide detailed, field-proven protocols from cell culture to data analysis, and explain the critical considerations for achieving reliable and reproducible results.
Why L-Phenylalanine?
L-phenylalanine is an essential amino acid for mammalian cells, meaning they cannot synthesize it de novo and must obtain it from the culture medium.[5] This characteristic ensures efficient and predictable incorporation of the labeled analog, ¹³C₉ L-Phenylalanine, into the cellular proteome.[4][5]
The Role of the N-t-Boc Protecting Group
The N-t-Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis.[12] In the context of ¹³C₉ L-Phenylalanine, the N-t-Boc group serves to protect the amino group during synthesis and ensures the stability of the labeled amino acid.[13] However, for metabolic labeling, this protecting group must be removed to yield the free ¹³C₉ L-Phenylalanine that can be utilized by the cell's translational machinery. This deprotection step is a critical addition to the standard SILAC workflow and will be detailed in the protocols below.
Experimental Workflow Overview
The successful implementation of a SILAC experiment using ¹³C₉ L-Phenylalanine-N-t-Boc involves a series of well-defined steps. The overall workflow is depicted below.
Sources
- 1. selectscience.net [selectscience.net]
- 2. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 3. A Guide to Quantitative Proteomics | Silantes [silantes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ckgas.com [ckgas.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jk-sci.com [jk-sci.com]
- 13. isotope.com [isotope.com]
Troubleshooting & Optimization
Technical Support Center: Chiral Integrity of ¹³C₉ Boc-L-Phenylalanine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of preventing racemization of ¹³C₉ Boc-L-Phenylalanine during peptide synthesis. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven strategies to ensure the highest chiral purity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of ¹³C₉ Boc-L-Phenylalanine peptide synthesis?
A1: Racemization is the undesirable conversion of the single L-enantiomer of ¹³C₉ Boc-L-Phenylalanine into a mixture of both its L- and D-forms during the peptide coupling reaction. This loss of stereochemical integrity results in diastereomeric peptide impurities that are often difficult to separate and can significantly alter or eliminate the biological activity of the target peptide.[1][2]
Q2: Are there specific concerns regarding the racemization of ¹³C₉ labeled Phenylalanine compared to its unlabeled counterpart?
A2: Currently, there is a lack of specific studies in the peer-reviewed literature that investigate a significant kinetic isotope effect on the racemization rate of ¹³C₉ labeled Phenylalanine. The substitution of ¹²C with ¹³C results in a slightly heavier isotope, which can theoretically influence reaction rates. However, for the abstraction of the α-proton, the primary determinant of the kinetic isotope effect would be the substitution of hydrogen with deuterium, which is not the case here. Therefore, the fundamental principles and preventative measures established for controlling racemization of standard Boc-L-Phenylalanine are considered fully applicable and represent the current best practice for its ¹³C₉ labeled analogue.
Q3: What are the primary chemical mechanisms responsible for the racemization of Boc-L-Phenylalanine during peptide coupling?
A3: There are two predominant mechanisms by which racemization occurs during the activation of the carboxylic acid group for amide bond formation:[3][4]
-
Oxazolone (Azlactone) Formation: This is the most common pathway for N-alkoxycarbonyl-protected amino acids like Boc-Phe-OH. The activated amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is significantly more acidic and can be readily abstracted by a base. Subsequent non-stereoselective re-protonation of the resulting planar enolate leads to a mixture of L- and D-isomers.[1][2][5]
-
Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate without proceeding through a cyclic oxazolone. This pathway is also a significant contributor to racemization, especially with strong bases or prolonged activation times.[3]
Troubleshooting Guide: Minimizing Racemization of ¹³C₉ Boc-L-Phenylalanine
This section provides a systematic approach to diagnosing and resolving racemization issues during the incorporation of ¹³C₉ Boc-L-Phenylalanine.
Issue: Detection of Diastereomeric Impurities in the Final Peptide
If chiral analysis (e.g., chiral HPLC or GC) of your purified peptide or hydrolyzed amino acid mixture indicates the presence of D-Phenylalanine, it is crucial to review the coupling step protocol for the ¹³C₉ Boc-L-Phenylalanine residue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a primary determinant of racemization levels.
-
Problem: Using carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without additives is a major cause of racemization.[2][6] These reagents form a highly reactive O-acylisourea intermediate that is very susceptible to oxazolone formation.
-
Solution: Always use carbodiimides in conjunction with racemization-suppressing additives. These additives react with the O-acylisourea to form an active ester intermediate that is more stable and less prone to racemization.
-
Recommended Additives:
-
1-Hydroxybenzotriazole (HOBt): The classic and effective choice for suppressing racemization.[3][7]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A highly effective and non-explosive alternative to HOBt and its derivatives.[8][9]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Often superior to HOBt in difficult couplings and further reduces racemization.[8]
-
-
-
For Highly Sensitive Couplings: Consider phosphonium or uronium/aminium salt-based reagents, which are generally very efficient. However, even these can cause racemization with sensitive residues. For maximum security, reagents like DEPBT or COMU have shown excellent performance in minimizing racemization.[9][10]
Step 2: Scrutinize the Base Used in the Coupling Reaction
The basicity and steric hindrance of the tertiary amine used can dramatically influence the rate of α-proton abstraction.[8]
-
Problem: Strong and sterically unhindered bases like Triethylamine (TEA) and even the commonly used N,N-Diisopropylethylamine (DIPEA) can significantly promote racemization.
-
Solution:
-
Switch to a Weaker or Sterically Hindered Base:
-
Optimize Base Equivalents: Use the minimum amount of base required for the reaction to proceed efficiently. Excess base increases the risk of racemization.
-
Step 3: Control the Reaction Temperature
Reaction kinetics for both the desired coupling and the undesired racemization are temperature-dependent.
-
Problem: Elevated temperatures, often used to drive difficult couplings to completion (e.g., microwave-assisted synthesis), will accelerate the rate of racemization.[2]
-
Solution: Perform the coupling of ¹³C₉ Boc-L-Phenylalanine at a controlled, lower temperature.
-
Recommended Temperature: Conduct the coupling at 0 °C, especially during the initial activation phase, and then allow the reaction to proceed at room temperature.
-
Step 4: Minimize the Activation Time
The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for racemization.
-
Problem: Pre-activation protocols, where the carboxylic acid is activated for several minutes before adding it to the resin-bound amine, can lead to increased racemization.
-
Solution:
-
Employ In Situ Activation: Add the coupling reagent to a mixture of the ¹³C₉ Boc-L-Phenylalanine, the amine component (resin), and the additive. This ensures that the activated species is consumed as it is formed.[2]
-
Shorten Pre-activation Time: If pre-activation is necessary, keep the time to an absolute minimum (e.g., 1-5 minutes) before introducing the amine component.[1]
-
Step 5: Consider the Solvent
The polarity of the solvent can influence the rate of racemization.
-
Problem: Polar aprotic solvents like Dimethylformamide (DMF), while excellent for solubilizing reagents and swelling resins, can promote racemization.
-
Solution: Where possible, consider using less polar solvents like Dichloromethane (DCM) or a mixture of DMF and DCM, as they have been shown to reduce the rate of racemization in some systems.[12]
Data & Protocols
Table 1: Comparative Racemization of Phenylalanine Derivatives with Different Bases
The following data, adapted from studies on Phenylglycine (a close analogue of Phenylalanine), illustrates the significant impact of base selection on chiral purity when using HATU as the coupling reagent.[10]
| Base Used (4.0 equiv) | pKa | % Correct Diastereomer |
| DIPEA | 10.1 | 75% |
| NMM | 7.38 | 88% |
| TMP | 7.43 | 93% |
| DMP | - | 93% |
Data adapted from Klein et al., Tetrahedron Letters, 2017.[10] Demonstrates the benefit of sterically hindered (TMP, DMP) or weaker (NMM) bases over DIPEA.
Protocol 1: Low-Racemization Coupling of ¹³C₉ Boc-L-Phenylalanine (Manual SPPS)
This protocol is designed as a robust starting point for minimizing racemization during the manual solid-phase synthesis coupling of ¹³C₉ Boc-L-Phenylalanine.
Reagents:
-
Peptide-resin with a free N-terminal amine
-
¹³C₉ Boc-L-Phenylalanine (3 equivalents)
-
OxymaPure (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N-Methylmorpholine (NMM) (6 equivalents)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the previous step was an Fmoc deprotection, wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove all traces of piperidine. Confirm the presence of the free amine using a Kaiser test.
-
Reagent Solution Preparation: In a separate reaction vessel, dissolve ¹³C₉ Boc-L-Phenylalanine (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction (In Situ Activation): a. Add the solution from step 2 to the swelled and washed resin. b. Add NMM (6 eq.) to the resin slurry. c. Finally, add DIC (3 eq.) to initiate the coupling reaction.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For maximal suppression of racemization, the vessel can be cooled to 0 °C before the addition of DIC and held at this temperature for 30 minutes before allowing it to warm to room temperature.
-
Monitoring: After the reaction time, take a small sample of the resin and perform a Kaiser test to confirm the completion of the coupling (disappearance of the free amine).
-
Washing: Once the reaction is complete, drain the reaction solvent and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.
Protocol 2: Quantification of Racemization by Chiral HPLC
This general procedure outlines the method to determine the extent of racemization after peptide synthesis and cleavage.
Procedure:
-
Peptide Hydrolysis: a. Place a small, accurately weighed amount of the purified, cleaved peptide into a hydrolysis tube. b. Add 6N HCl. c. Seal the tube under vacuum and heat at 110 °C for 24 hours. d. After hydrolysis, cool and carefully open the tube. Evaporate the acid completely under vacuum.
-
Sample Preparation: Re-dissolve the resulting amino acid mixture in the mobile phase or a suitable buffer for HPLC analysis.
-
Chiral HPLC Analysis: a. Equilibrate a suitable chiral HPLC column with the appropriate mobile phase. b. Inject the sample of the hydrolyzed peptide. c. Inject analytical standards of L-Phenylalanine and D-Phenylalanine to determine their retention times. d. Integrate the peak areas for the L- and D-Phenylalanine in your sample chromatogram. e. Calculate the percentage of racemization: % D-Isomer = [Area(D-Phe) / (Area(L-Phe) + Area(D-Phe))] * 100.
Mechanistic Overview of Racemization Prevention
Caption: Racemization vs. Suppression Pathways.
This diagram illustrates the critical branch point in the reaction. The activated intermediate can either proceed down the desired pathway to form the peptide bond or enter the racemization cycle via oxazolone formation or direct enolization. The use of additives like HOBt or Oxyma intercepts the highly reactive intermediate to form a more stable active ester, which preferentially reacts with the amine component, thus suppressing the racemization pathway.
References
-
Pícha, F., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 334-341. [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581. [Link]
-
Omics Online. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. [Link]
-
Kovacs, J., et al. (1970). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 23, 3253-3258. [Link]
-
Romoff, T. T. (n.d.). 7.4 Racemization Assays. [Link]
-
Klein, C. D., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. [Link]
-
Góngora-Benítez, M., et al. (2011). Kinetic isotope effects of L-Dopa decarboxylase. The Journal of Physical Chemistry B, 115(11), 2716-2726. [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 51(7), 1682-1694. [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Chromatographia, 26(1), 192-194. [Link]
-
Slideshare. (n.d.). Racemization in peptide synthesis. [Link]
-
ChemEurope. (n.d.). Kinetic isotope effect. [Link]
-
Boeszoermenyi, A., et al. (2021). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 75(8-9), 329-337. [Link]
-
Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-( N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581. [Link]
-
Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 94(4), 1371-1373. [Link]
-
Otten, P. A., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(16), 6439-6443. [Link]
-
Al-Qahtani, N., et al. (2020). 12C/13C isotope exchange for the synthesis of D-[13C]phenylalanine by using [13C]CO2 and binol chiral aldehyde receptor. Journal of Radioanalytical and Nuclear Chemistry, 326(1), 359-366. [Link]
-
Wenschuh, H., et al. (2000). Racemization of activated N alpha-Fmoc-S-trityl-L-cysteine. Journal of Peptide Science, 6(11), 549-557. [Link]
-
Al-Qahtani, N., et al. (2020). 12C/13C isotope exchange for the synthesis of D-[13C]phenylalanine by using [13C]CO2 and binol chiral aldehyde receptor. Journal of Radioanalytical and Nuclear Chemistry, 326(1), 359-366. [Link]
-
Creative Biolabs. (n.d.). Carbon Isotope Labeling of Amino Acids by CO2 Carboxylic Acid Exchange. [Link]
-
Sahu, I. D., et al. (2014). A rapid and robust method for selective isotope labeling of proteins. Protein Science, 23(7), 969-978. [Link]
-
Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555-1567. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Racemization in peptide synthesis | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
troubleshooting low yields in 13C labeled Boc-peptide synthesis
Technical Support Center: 13C-Labeled Boc-Peptide Synthesis
Subject: Troubleshooting Low Yields in 13C-Labeled Boc-Peptide Synthesis From: Senior Application Scientist, Peptide Chemistry Division To: Research Team / Drug Development Unit
Executive Summary
Synthesizing peptides with
Low yields in this context are rarely due to a single catastrophic failure but rather the accumulation of "micro-losses" at three critical interfaces: Resin Stability , Coupling Efficiency (Stoichiometry) , and HF Cleavage Scavenging .
This guide abandons rigid templates in favor of a Precision Boc Protocol designed to maximize the incorporation of expensive labeled monomers.
Phase 1: The Foundation (Resin & Planning)
The Silent Killer: Premature Cleavage
In standard Boc synthesis, we accept some loss of peptide chains from the resin during repeated TFA deprotection steps.[1] With
Q: I am using standard Merrifield resin. Could this be the source of my low yield? A: Yes. Standard Chloromethyl polystyrene (Merrifield) resin forms a benzyl ester linkage. This linkage is not perfectly stable to the repetitive 50% TFA treatments required for Boc removal. Over a 20-mer synthesis, you can lose 10–20% of your chains, which wash away into your waste.
The Fix: Switch to PAM Resin Use PAM (Phenylacetamidomethyl) resin . The electron-withdrawing linker in PAM resin makes the ester bond approx. 100 times more stable to TFA than the standard benzyl ester, ensuring your expensive labeled peptide stays on the bead until the final HF cleavage.
Protocol: Resin Preparation for Maximum Swelling
Boc chemistry relies on DCM (dichloromethane), which swells polystyrene well. However, reaction kinetics improve if the internal bead volume is fully accessible.
-
Weigh: Calculate resin requirement based on a 0.5 mmol/g substitution (lower loading reduces aggregation).
-
Wash 1: DCM (3x 1 min) to remove fines.
-
Swell: DCM for 2 hours (Critical: Do not rush this).
-
Condition: 5% DIEA/DCM wash (2x 2 min) to neutralize any residual acid on the resin before the first coupling.
Phase 2: The Coupling Cycle (Conserving C Reagents)
The Problem: The "Standard Excess" Trap
Standard protocols call for 4–10 equivalents of amino acid. For
Q: How do I drive the reaction to completion with only 1.2 equivalents? A: You must use In Situ Neutralization (Schnölzer & Kent Protocol). Standard Boc protocols involve a separate neutralization step (TFA removal -> Wash -> Neutralize -> Wash -> Couple). This "Neutralize -> Wash" phase allows peptide chains to aggregate (form beta-sheets) before the activated amino acid arrives.
The Fix: The Schnölzer/Kent Protocol Eliminate the separate neutralization step. The protonated amine (TFA salt) on the resin is neutralized simultaneously as the activated amino acid attacks. This keeps the peptide chain solvated and accessible.
Workflow: High-Efficiency C Coupling
Caption: Modified Schnölzer/Kent In-Situ Neutralization protocol optimized for low-equivalent
Key Modification for
-
Concentration: Dissolve your
C-AA in the minimum amount of DMF to achieve 0.3–0.5 M concentration. Kinetics are second-order; higher concentration compensates for lower equivalents. -
Activator: Use HBTU or HATU (for hindered residues). Avoid DCC (too slow).
Phase 3: Cleavage & Isolation (The Yield Cliff)
The Problem: Cation Scavenging HF cleavage removes the side-chain protecting groups (Benzyl, Tosyl, etc.), generating reactive carbocations.[2][3] If these are not "scavenged," they will re-attach to your peptide (alkylation of Trp, Tyr, Met, Cys), creating inseparable impurities and lowering the yield of the correct mass.
Q: My crude yield is okay, but the purity is low. Why?
A: You likely used "Standard High HF" conditions without adequate scavenging. The generated benzyl cations attacked your
The Fix: The "Low-High" HF Procedure (Tam Method) This two-step method is mandatory for high-value syntheses.
-
Low HF: Removes most protecting groups via an
mechanism (scavenger assisted) which suppresses carbocation formation. -
High HF: Cleaves the peptide from the resin and removes stubborn groups (Arg-Tos).[2]
Troubleshooting Table: Cleavage Cocktails
| Issue | Recommended Scavenger Cocktail | Ratio (v/v) | Why? |
| Standard | HF : p-Cresol | 90 : 10 | p-Cresol is a universal scavenger for benzyl cations. |
| Trp/Met present | HF : p-Cresol : DMS | 25 : 10 : 65 | Low HF Step. DMS (Dimethyl sulfide) reduces acidity, promoting |
| Cys present | HF : p-Cresol : p-Thiocresol | 90 : 5 : 5 | Thiocresol keeps Cys reduced and scavenges effectively. |
Protocol: The "Low-High" HF Setup
Caption: The Tam "Low-High" HF cleavage protocol to minimize alkylation and side-reactions.[2]
FAQ: Rapid Fire Troubleshooting
Q: I see a +12 Da mass shift in my final product. What is it? A: This is likely a methylene bridge formation if you used DCM during the HF cleavage or workup. Fix: strictly avoid DCM in the cleavage vessel. Use only HF and scavengers.
Q: My
-
Try a "chaotropic wash": 6M Guanidine-HCl in DMF (to disrupt aggregation).
-
Re-couple using HATU/HOAt (stronger activation) with a small amount of the recovered
C-AA if possible, or accept the loss and cap with Acetic Anhydride to simplify purification later.
Q: Can I use Fmoc-AA-OH for the non-labeled residues and Boc only for the
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[5] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.[5]
-
Merrifield, R. B. (1963).[7] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.
Sources
- 1. peptide.com [peptide.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 7. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
resolving solubility issues of Boc-Phe 13C9 in DMF or DCM
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Is Boc-Phe-¹³C₉ expected to be soluble in DMF and DCM?
Yes, generally. The unlabeled analog, Boc-L-phenylalanine (Boc-Phe-OH), is known to be soluble in common organic solvents used in peptide synthesis, including N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[1][2] The introduction of stable isotopes like ¹³C does not significantly alter the fundamental chemical and physical properties of a molecule, so Boc-Phe-¹³C₉ is expected to exhibit similar solubility.[] However, several factors can lead to apparent insolubility.
Q2: I'm observing poor solubility of my Boc-Phe-¹³C₉ in fresh, anhydrous DMF/DCM. What could be the primary cause?
While Boc-Phe-¹³C₉ is expected to be soluble, several factors can lead to dissolution problems. The most common culprits are:
-
Compound Purity: The presence of synthetic byproducts or degradation products can significantly alter the solubility profile.
-
Water Content: Trace amounts of water in either the lyophilized powder or the solvent can promote aggregation, especially for hydrophobic compounds like Boc-Phe.[4]
-
Solvent Quality: The purity of your DMF or DCM is critical. Degraded DMF, for instance, can contain dimethylamine, which can affect the reaction environment.[5]
-
Concentration: You may be attempting to create a solution that exceeds the compound's solubility limit in that specific solvent.
-
Aggregation: Boc-protected phenylalanine derivatives have a known propensity to self-assemble and form aggregates, which can manifest as poor solubility.[6][7]
Q3: Does the isotopic labeling in Boc-Phe-¹³C₉ affect its solubility compared to the unlabeled version?
From a chemical standpoint, the difference in solubility between Boc-Phe and its ¹³C₉ isotopologue should be negligible. Isotopic labeling introduces a slight mass difference but does not change the molecular structure, polarity, or the functional groups involved in solvation.[][8] Therefore, any significant solubility issues are almost certainly attributable to other factors as outlined in Q2.
Q4: Can I use co-solvents to improve the solubility of Boc-Phe-¹³C₉?
Yes, in some cases, a co-solvent can be effective. For instance, if you are experiencing issues with DCM, adding a small amount of a more polar solvent like DMF can sometimes improve solubility. However, it is crucial to ensure that any co-solvent is compatible with your downstream application (e.g., solid-phase peptide synthesis, coupling reactions).[9]
Troubleshooting Guides
Guide 1: Systematic Solubility Testing Protocol
This protocol provides a structured approach to determine the solubility of Boc-Phe-¹³C₉ and identify the source of any issues.
Materials:
-
Boc-Phe-¹³C₉ powder
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
Small glass vials
Procedure:
-
Preparation: Accurately weigh a small amount of Boc-Phe-¹³C₉ (e.g., 1 mg) into a clean, dry glass vial.
-
Initial Solvent Addition: Add a measured, minimal volume of the solvent (e.g., 100 µL) to the vial.
-
Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes. Observe for dissolution.
-
Sonication: If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. This can help break up aggregates.[4]
-
Gentle Warming: If solubility is still an issue, gently warm the vial to 30-40°C. Caution: Do not overheat, as this can cause degradation.
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat steps 3-5.
-
Determine Solubility: Continue adding solvent incrementally until a clear solution is achieved. Record the total volume of solvent used to calculate the approximate solubility (e.g., in mg/mL).
Guide 2: Addressing Potential Contaminants
If systematic solubility testing suggests an issue beyond simple saturation, consider the following:
1. Solvent Quality Check:
-
DMF: DMF can degrade over time to form dimethylamine and formic acid.[5] Use a fresh bottle of high-purity, anhydrous DMF. If you suspect degradation, you can degas the DMF prior to use.[5]
-
DCM: Ensure your DCM is anhydrous and free of acidic impurities.
2. Compound Purity Assessment:
-
If you have access to analytical instrumentation, verify the purity of your Boc-Phe-¹³C₉ using techniques like HPLC or NMR. Impurities can sometimes be removed by recrystallization.[11]
3. The Impact of Water:
-
Ensure your Boc-Phe-¹³C₉ powder is thoroughly dry. If necessary, dry it under a high vacuum for several hours before use.
-
Use only anhydrous solvents, and handle them in a way that minimizes exposure to atmospheric moisture.
Visual Troubleshooting Workflow
Sources
- 1. peptide.com [peptide.com]
- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]
- 7. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. reddit.com [reddit.com]
Technical Support Center: High-Fidelity Coupling of ^13^C_9 Boc-Phenylalanine
Current Status: Operational Ticket Focus: Impurity Removal & Isotope Recovery Assigned Specialist: Senior Application Scientist
Executive Summary
Working with ^13^C_9 Boc-Phenylalanine presents a dual challenge: you must achieve the high purity required for NMR/MS applications while mitigating the financial risk associated with losing isotopically labeled starting material. Unlike standard synthesis where reagents are cheap and yield is the only metric, this workflow prioritizes atom economy and stereochemical integrity .
This guide addresses the three critical impurity classes in Boc-Phe coupling:
-
Urea Byproducts (Dicyclohexylurea - DCU)[1]
-
Racemization Products (D-Phe contaminants)
-
N-Acylurea Rearrangement Products
Module 1: The Urea Problem (DCU/DIU)
User Query: "I used DCC for my coupling, and I have a stubborn white precipitate that won't dissolve, or worse, it's contaminating my final product. How do I get rid of it?"
Technical Insight
If you used DCC (N,N'-dicyclohexylcarbodiimide) , the byproduct is DCU .[2][3] It is notoriously insoluble in DCM (dichloromethane) but moderately soluble in TFA. If you carry DCU into the deprotection step, it will dissolve and contaminate your deprotected peptide.
If you used DIC (N,N'-diisopropylcarbodiimide) , the byproduct is DIU , which is more soluble in organic solvents and easier to wash away, but can still co-elute during chromatography.
Troubleshooting Protocol
| Method | Protocol Steps | Pros | Cons |
| The "Cold Filter" (DCC) | 1. Cool reaction mixture to -20°C for 2 hours.2. Filter through a sintered glass funnel (Celite pad optional).3. Wash the cake with cold DCM. | Removes 95% of DCU bulk. | Residual DCU remains (approx. 0.2%). |
| The Solvent Switch | 1. Evaporate reaction solvent (DCM/DMF).2. Re-suspend residue in Acetonitrile (MeCN) or Ethyl Acetate .3. Cool and filter (DCU is highly insoluble in MeCN). | superior removal compared to DCM filtration. | Requires evaporation step; risk of oiling out. |
| The Water-Soluble Route | Prevention: Switch from DCC to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). | Urea byproduct is water-soluble; removed purely by extraction. | EDC is more expensive and moisture sensitive. |
Module 2: Preventing Racemization (Stereochemical Purity)
User Query: "My NMR shows a split signal for the alpha-carbon. Did my ^13^C_9 Phe racemize?"
Technical Insight
Phenylalanine is particularly prone to racemization via the 5(4H)-oxazolone (azlactone) mechanism. This is exacerbated when the carboxyl group is activated before the amine attack (pre-activation) or in the presence of excess base (tertiary amines).
The "Safety-First" Activation Protocol
To preserve the stereocenter of your expensive ^13^C_9 isotope:
-
Never use DCC/DIC alone. Always use an additive.
-
Golden Standard Additive: Use Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or HOBt (1-Hydroxybenzotriazole). These nucleophiles attack the O-acylisourea faster than the oxazolone can form.
-
Base Management: If using DIPEA/TEA, keep equivalents
1.0 relative to the acid. Excess base catalyzes proton abstraction from the -carbon.
Visualizing the Pathway
Figure 1: Reaction pathways showing how additives (Green path) intercept the activated intermediate to prevent racemization and rearrangement (Red paths).
Module 3: The "Gold Dust" Protocol (Recycling Unreacted Isotope)
User Query: "I used 1.5 equivalents of ^13^C_9 Boc-Phe to ensure the reaction went to completion. How do I get the 0.5 equivalents back?"
Technical Insight
Standard protocols often discard the aqueous washes. With ^13^C_9 labeled materials, the Basic Aqueous Wash is your bank vault. Unreacted Boc-Phe-OH will be deprotonated and reside there.
Step-by-Step Recovery Workflow
-
Reaction Workup: Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
First Extraction (Acidic): Wash with 5% Citric Acid or 0.5M HCl.
-
Where is the Boc-Phe?Organic Layer. (Boc-Phe is protonated/neutral).
-
What is removed? Unreacted amines, water-soluble urea (if EDC used).
-
-
Second Extraction (Basic) - CRITICAL STEP: Wash with Saturated NaHCO3 (pH ~8-9).
-
Where is the Boc-Phe?Aqueous Layer. (Becomes Boc-Phe-COO^- Na^+).
-
Where is the Product?Organic Layer. [1]
-
ACTION: Save the Aqueous Layer!
-
-
Recovery:
-
Take the NaHCO3 aqueous layer.
-
Cool to 0°C.
-
Acidify carefully with 1M HCl to pH 2-3 (Boc-Phe precipitates or oils out).
-
Extract this aqueous mix 3x with fresh EtOAc.
-
Dry (Na2SO4) and concentrate the EtOAc to recover pure ^13^C_9 Boc-Phe-OH.
-
Recovery Logic Diagram
Figure 2: Separation logic for recovering unreacted ^13^C labeled starting material.
FAQ: Rapid Fire Solutions
Q: Can I use recrystallization to purify my ^13^C peptide? A: Avoid if possible. Recrystallization is a "subtractive" technique that sacrifices yield for purity. With expensive isotopes, flash chromatography or the extraction protocols above are preferred because they allow you to account for all mass balance.
Q: I see a "doublet" peak in my HPLC traces. What is it? A: This is likely the N-acylurea byproduct. It forms when the reaction is too slow or lacks additives. It is chemically very similar to your peptide (same mass!) but structurally different.
-
Fix: You cannot easily revert it. You must separate it via chromatography.
-
Prevention:[4][5] Increase the equivalents of HOBt/Oxyma in the next run.
Q: Why use Citric Acid instead of HCl for washes? A: Boc groups are acid-labile. While 0.5M HCl is usually safe for short contact times, 5% Citric Acid or KHSO4 are safer alternatives to ensure you don't accidentally deprotect your Boc group during the workup.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7][8] Chemical Reviews. (Comprehensive review on protecting group stability and side reactions).
-
BenchChem. (2025).[1][4][9][10] "Navigating Byproduct Removal in Peptide Synthesis: DIU vs DCU." (Protocols for urea removal).
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Authoritative text on coupling additives like Oxyma to prevent racemization).
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Mechanisms of racemization and N-acylurea formation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Steric Hindrance in ¹³C₉ Boc-Phe Peptide Coupling
Welcome to the technical support center for navigating the challenges of peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter difficulties with sterically hindered couplings, particularly involving isotopically labeled and bulky amino acids like ¹³C₉ Boc-Phe. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic strategies and achieve higher yields and purity.
Troubleshooting Guide: Incomplete or Failed Couplings
This section addresses common problems encountered during the coupling of sterically hindered amino acids like ¹³C₉ Boc-Phe. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My coupling reaction with ¹³C₉ Boc-Phe is incomplete, as indicated by a positive Kaiser test. What is the primary cause and how can I fix it?
A1: The primary culprit is often steric hindrance, which slows down the reaction rate significantly. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the phenyl side chain of phenylalanine, creates a sterically crowded environment that impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1] The nine ¹³C atoms do not significantly alter the steric profile but add to the overall molecular weight.
Immediate Solutions:
-
Double Coupling: This is often the first and most effective strategy. After the initial coupling reaction, simply repeat the process with a fresh solution of the activated ¹³C₉ Boc-Phe.[2][3] This provides a second opportunity for the reaction to go to completion.
-
Extended Reaction Time: For slow, sterically hindered reactions, increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[4][5]
Q2: I've tried double coupling and extending the reaction time, but the coupling efficiency is still low. Are my coupling reagents not potent enough?
A2: It's highly likely. Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings. [4][5] You need to switch to more powerful in-situ activating reagents that form highly reactive intermediates capable of overcoming the steric barrier.[6]
Recommended Reagent Classes:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective and are considered among the most powerful for overcoming steric hindrance.[5][7][8] HATU is particularly noteworthy for its rapid reaction kinetics and ability to minimize racemization.[7]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings, demonstrating high reactivity.[6][8]
-
Oxyma-Based Reagents: COMU, which incorporates the OxymaPure leaving group, offers coupling efficiencies comparable to HATU but with an improved safety profile, as it is not derived from potentially explosive HOBt or HOAt.[6][9][10]
| Coupling Reagent Class | Examples | Reactivity Level | Key Advantages |
| Carbodiimides | DCC, DIC | Low-Moderate | Economical |
| Phosphonium Salts | PyBOP, PyAOP | High | High coupling efficiency, low racemization risk.[8] |
| Uronium/Aminium Salts | HBTU, HCTU | High | Excellent coupling efficiency, good for difficult sequences.[8][9] |
| Uronium/Aminium (HOAt-based) | HATU | Very High | Most efficient of the uronium series, anchimeric assistance from pyridine nitrogen.[6][11] |
| Oxyma-Based Uronium Salts | COMU | Very High | Comparable to HATU with enhanced safety and solubility.[9][10] |
Q3: Can optimizing the reaction conditions further improve my coupling yields with ¹³C₉ Boc-Phe?
A3: Absolutely. Beyond the choice of coupling reagent, several other parameters can be adjusted.
-
Elevated Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.[4] Microwave-assisted solid-phase peptide synthesis (SPPS) is a highly effective technique for driving difficult couplings to completion quickly.[4]
-
Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. Poor solvation can lead to peptide aggregation, further hindering the reaction.[4] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4] For particularly problematic sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4]
-
Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can increase the probability of successful molecular interactions, which is especially helpful for longer peptides.[3]
Q4: I'm observing a significant deletion sequence corresponding to the missed ¹³C₉ Boc-Phe in my final mass spectrometry analysis. How can I prevent this in future syntheses?
A4: This indicates a near-complete failure of that specific coupling step. In addition to the strategies above, you should implement a capping step.
-
Capping Unreacted Amines: After the coupling step (and a potential double coupling), if a monitoring test still indicates the presence of free amines, you should "cap" them. This is done by acetylating the unreacted N-terminal amines with a reagent like acetic anhydride.[12] Capping prevents these unreacted chains from participating in subsequent coupling steps, which simplifies the purification of the final product by avoiding the formation of deletion sequences.[12]
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a more significant issue with Boc-protected amino acids compared to Fmoc-protected ones in the context of the growing peptide chain?
A1: While both are bulky, the key difference lies in the deprotection and neutralization steps of the synthetic cycle. In Boc-based SPPS, after the acidic removal of the Boc group, a neutralization step with a tertiary base is required before the next coupling.[13][14] This neutralization of the entire peptide-resin can sometimes promote aggregation, making the N-terminal amine less accessible for the subsequent coupling.
Q2: Are there any specific considerations when using ¹³C₉ labeled Phenylalanine?
A2: The primary consideration is cost. Isotopically labeled amino acids are significantly more expensive. Therefore, optimizing the coupling reaction to achieve the highest possible yield in the first attempt is crucial to conserve material. This reinforces the importance of using high-potency coupling reagents and optimized conditions from the outset.
Q3: What is "in situ neutralization" and can it help with sterically hindered couplings?
A3: In situ neutralization is a technique in Boc-SPPS where the neutralization of the TFA salt of the N-terminal amine and the coupling of the next amino acid occur simultaneously.[14] This is achieved by adding the base (like DIEA) directly to the coupling mixture. This method can improve coupling yields, especially when aggregation is an issue, by minimizing the time the deprotected peptide-resin spends in a neutral, aggregation-prone state.[14]
Q4: Could the choice of solid support (resin) impact the coupling efficiency of bulky amino acids?
A4: Yes, the properties of the resin are important. A resin with good swelling properties in the chosen solvent is essential for ensuring that the reactive sites on the growing peptide chain are well-solvated and accessible. For very difficult sequences, a lower-loaded resin may be beneficial as it can reduce intermolecular chain aggregation.
Experimental Protocols & Visualizations
Protocol 1: High-Efficiency Coupling of ¹³C₉ Boc-Phe using HATU
This protocol is designed for a standard solid-phase synthesis scenario where a sterically hindered amino acid is to be coupled.
Materials:
-
Peptide-resin with a free N-terminal amine
-
¹³C₉ Boc-Phe (3-5 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation: Ensure the N-terminal amine of the peptide-resin is deprotected and washed thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve the ¹³C₉ Boc-Phe and HATU in DMF. Add the DIEA to this solution. Allow the pre-activation to proceed for 1-5 minutes.[5]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.[15] A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[13]
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5 with a fresh batch of reagents.[4]
Diagram: Troubleshooting Workflow for Hindered Coupling
Caption: A stepwise workflow for troubleshooting incomplete peptide couplings.
Diagram: Mechanism of Action for Uronium vs. Phosphonium Reagents
Caption: Activation pathways for peptide coupling reagents.
References
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
- Bodanszky, M., & Ondetti, M. A. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance.
- Hayashi, Y. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amino Nitrile. Synform, 2022(10), A155-A159.
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AmbioPharm. (2022, June 13). Peptide Synthesis Strategies. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Hudson, D. (2025, August 10). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]
- Choudhary, A., & Raines, R. T. (2011). An electronic effect on protein structure. Protein Science, 20(8), 1388-1393.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Katritzky, A. R., et al. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
-
Kulkarni, S. S., & Tantry, S. J. (2025, July 18). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. PubMed. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(5), 1215-1227.
- Fields, G. B. (2013). Boc and fmoc solid phase peptide synthesis. U.S.
-
Reddit. (2023, June 28). Peptide synthesis troubleshooting. Retrieved from [Link]
-
Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved from [Link]
-
Liyana, I., et al. (2023, December 8). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (1969). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. file.globalso.com [file.globalso.com]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing L-Phenylalanine-N-t-Boc 13C9
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of peptides containing L-Phenylalanine-N-t-Boc with a 13C9 isotopic label. The unique characteristics of this modified amino acid—bulkiness from the Boc group, hydrophobicity of phenylalanine, and the mass shift from the 13C9 label—present specific challenges during purification. This resource is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
General Purification Strategy
Q1: What is the most effective initial purification strategy for a crude peptide containing L-Phenylalanine-N-t-Boc 13C9?
A1: For peptides containing the bulky and hydrophobic Boc-protected, isotopically labeled phenylalanine, a two-step purification strategy is often most effective. Start with a rapid, initial clean-up using Solid-Phase Extraction (SPE) or Flash Chromatography to remove the bulk of impurities, such as residual protecting groups and scavengers from the synthesis cleavage cocktail.[1][2][3] This is then followed by a high-resolution polishing step using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4] This approach enhances the efficiency and longevity of the more expensive and sensitive preparative HPLC columns.
Q2: How does the 13C9 isotopic label on L-Phenylalanine-N-t-Boc affect the purification process?
A2: The 13C9 label itself has a minimal direct impact on the chromatographic behavior of the peptide in terms of retention time, as it does not significantly alter the peptide's polarity or hydrophobicity.[5] However, its presence is critical for downstream applications like mass spectrometry-based quantification.[6][7] The primary challenge arises from ensuring that the purification method effectively separates the labeled peptide from any unlabeled or incompletely labeled counterparts.[8] High-resolution analytical techniques are essential to confirm isotopic purity post-purification.
Method-Specific Inquiries
Q3: My peptide is precipitating in the injection solvent before I can load it onto the HPLC column. What should I do?
A3: Peptide precipitation is a common issue, especially with hydrophobic peptides. To address this, consider the following:
-
Solvent Composition: The bulky, non-polar Boc group and the phenylalanine residue contribute to poor aqueous solubility. Try dissolving your crude peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) before diluting it with the initial mobile phase.[9]
-
pH Adjustment: The solubility of peptides is pH-dependent. For peptides with basic residues, dissolving in a slightly acidic solution (e.g., 0.1% Trifluoroacetic Acid - TFA) can improve solubility.[10]
-
Sample Concentration: Avoid preparing highly concentrated stock solutions. It's often better to perform multiple injections of a more dilute solution.
Q4: I'm observing significant peak broadening or tailing for my target peptide during RP-HPLC. What are the likely causes and solutions?
A4: Peak broadening and tailing can stem from several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: The presence of unprotected silanol groups on silica-based C18 columns can interact with charged residues on your peptide, causing tailing.[10][11] Using a mobile phase with a strong ion-pairing agent like 0.1% TFA can help suppress these interactions.[12][13]
-
Column Overload: Injecting too much sample can lead to peak distortion.[14] Try reducing the sample load to see if the peak shape improves.
-
Inappropriate Mobile Phase: The choice of mobile phase and gradient is crucial. A shallow gradient can improve the separation of closely eluting impurities.[15] Additionally, ensure your mobile phase components are of high purity and are properly degassed.
-
System Dead Volume: Excessive tubing length or poorly made connections can contribute to extra-column band broadening.[14][16]
Q5: Can I use normal-phase chromatography for my Boc-protected peptide?
A5: While reverse-phase chromatography is more common, normal-phase chromatography can be a viable alternative, particularly for fully protected, highly hydrophobic peptides.[17] This method separates compounds based on polarity, using a polar stationary phase and a non-polar mobile phase. It can be advantageous for separating peptides from non-polar synthesis byproducts.
Troubleshooting Guides
Guide 1: Poor Resolution in RP-HPLC
Problem: The peak of the target peptide containing L-Phenylalanine-N-t-Boc 13C9 is not well-separated from impurities.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor HPLC resolution.
Detailed Steps & Explanations
-
Optimize the Gradient:
-
Rationale: A steep gradient can cause co-elution of compounds with similar hydrophobicity. A shallower gradient increases the interaction time with the stationary phase, allowing for better separation.[15]
-
Protocol:
-
Perform an initial scout run with a broad gradient (e.g., 5-95% Acetonitrile in 30 minutes).
-
Identify the approximate acetonitrile concentration at which your peptide elutes.
-
Run a new, shallower gradient around this concentration (e.g., a 1% per minute increase in acetonitrile).[8]
-
-
-
Modify the Mobile Phase pH:
-
Rationale: Changing the pH of the mobile phase can alter the ionization state of acidic or basic residues in the peptide, thereby changing its overall hydrophobicity and retention time.[18] This can significantly impact selectivity.
-
Protocol:
-
If you are using an acidic modifier like TFA (pH ~2), consider switching to a basic modifier like ammonium hydroxide (pH ~10) if your column is stable at high pH.[18]
-
Always check the pH stability range of your column before making changes.
-
-
-
Select a Different Stationary Phase:
-
Rationale: Not all C18 columns are the same. Differences in silica purity, end-capping, and pore size can lead to different selectivities.[19] A phenyl-hexyl column, for instance, may offer different selectivity for a peptide containing a phenylalanine residue.
-
Protocol:
-
Guide 2: Low Peptide Recovery
Problem: The amount of purified peptide recovered after purification is significantly lower than expected.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low peptide recovery.
Detailed Steps & Explanations
-
Assess Sample Solubility:
-
Analyze Unbound Fractions:
-
Rationale: If the peptide is not binding to the column under the initial conditions, it will be lost in the flow-through or early wash fractions.
-
Protocol:
-
Collect the flow-through and all wash fractions.
-
Analyze these fractions by analytical HPLC or mass spectrometry to see if your target peptide is present.
-
If the peptide is found, the initial mobile phase is too strong. Reduce the percentage of organic solvent in your starting buffer.
-
-
-
Address Irreversible Binding:
-
Rationale: Highly hydrophobic peptides can sometimes bind irreversibly to the column, especially if the column is old or contaminated.
-
Protocol:
-
After your standard gradient, perform a high-organic wash (e.g., 95-100% acetonitrile or isopropanol) to try and elute any remaining peptide.
-
If recovery is still low, a rigorous column cleaning protocol may be necessary. Refer to the column manufacturer's instructions.
-
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Clean-up
This protocol is designed for the rapid removal of non-peptidic impurities from the crude synthesis product.[21][22][23]
-
Materials:
-
C18 SPE cartridge
-
SPE manifold
-
Activation Solvent: 100% Acetonitrile
-
Equilibration Solvent: 0.1% TFA in Water
-
Wash Solvent: 5% Acetonitrile, 0.1% TFA in Water
-
Elution Solvents: 20%, 40%, 60%, 80% Acetonitrile, each with 0.1% TFA in Water
-
-
Procedure:
-
Activation: Pass 3-5 column volumes of Activation Solvent through the C18 cartridge.
-
Equilibration: Pass 3-5 column volumes of Equilibration Solvent through the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Dissolve the crude peptide in a minimal volume of Equilibration Solvent (use a small amount of DMSO if necessary for solubility) and load it onto the cartridge.
-
Washing: Pass 3-5 column volumes of Wash Solvent through the cartridge to remove salts and other highly polar impurities.
-
Step-Gradient Elution: Elute the peptide using stepwise increases in acetonitrile concentration (e.g., 2-3 column volumes of each Elution Solvent). Collect each fraction separately.
-
Analysis: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify which fractions contain the purified peptide.
-
Protocol 2: RP-HPLC Purification
This protocol outlines a general method for the high-resolution purification of the target peptide.
-
System Preparation:
-
Purification Method:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Injection: Dissolve the peptide sample (either crude or SPE-purified fractions) in a minimal amount of Mobile Phase A (or with a small percentage of DMSO) and inject onto the column.
-
Gradient Elution:
-
Hold at 5% B for 5 minutes.
-
Apply a linear gradient optimized from scouting runs (e.g., 20% to 50% B over 60 minutes).
-
Increase to 95% B over 5 minutes to wash the column.
-
Return to 5% B and re-equilibrate.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Quantitative Data Summary
| Parameter | SPE | RP-HPLC |
| Stationary Phase | C18 Silica | C18 Silica (or other, e.g., Phenyl-Hexyl) |
| Particle Size | > 20 µm | 3 - 10 µm |
| Pore Size | N/A | 100 - 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Typical Loading | High (mg to g) | Low (µg to mg) |
| Resolution | Low to Moderate | High |
| Primary Goal | Bulk Impurity Removal | High-Purity Polishing |
References
-
Maldonado, M. et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. Available at: [Link]
-
Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up. Available at: [Link]
-
Sigdel, T. K. et al. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Journal of Peptide Science. Available at: [Link]
-
Aristoy, M. C., & Toldrá, F. (1995). Evaluation of solid-phase extraction procedures in peptide analysis. Journal of Chromatography A. Available at: [Link]
-
Isle, T. et al. (2017). Alternative strategies for purification of fully protected peptides using flash chromatography. Journal of Chromatography A. Available at: [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Available at: [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Available at: [Link]
-
Peptide Synthesis. (2025). Developing an Optimized SPE Protocol for Peptide Sample Preparation. Available at: [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]
-
Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Available at: [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Mant, C. T. et al. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A. Available at: [Link]
-
Biotage. (n.d.). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Available at: [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Available at: [Link]
-
Teledyne ISCO. (n.d.). Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput. Available at: [Link]
-
Satumba, J. et al. (2018). Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification. Journal of Visualized Experiments. Available at: [Link]
-
Xtalks. (n.d.). Strategies for Sustainable Purification of Peptides Using Flash Chromatography. Available at: [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Available at: [Link]
-
Agilent Technologies. (2010). LC Troubleshooting Series: Peak Broadening. Available at: [Link]
-
Chromatography Forum. (2005). Peakbroadening of Peptide. Available at: [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Available at: [Link]
-
GE Healthcare. (n.d.). Protein purification troubleshooting guide. Available at: [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods?. Available at: [Link]
-
SB-PEPTIDE. (n.d.). Stable Isotope Labeled (SIL) Peptides. Available at: [Link]
-
Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Scholars Research Library. Available at: [Link]
-
LCGC North America. (n.d.). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Available at: [Link]
-
Separation Science. (2023). Peptide analysis using reverse phase liquid chromatography. Available at: [Link]
- Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.
-
Springer Link. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Available at: [Link]
-
ResearchGate. (n.d.). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 6. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 7. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. selectscience.net [selectscience.net]
- 14. agilent.com [agilent.com]
- 15. biotage.com [biotage.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. Alternative strategies for purification of fully protected peptides using flash chromatography [morressier.com]
- 18. biotage.com [biotage.com]
- 19. hplc.eu [hplc.eu]
- 20. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. verifiedpeptides.com [verifiedpeptides.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Boc vs. Fmoc Strategies for the Incorporation of ¹³C₉ Phenylalanine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of stable isotope-labeled amino acids into peptides is a cornerstone of modern biomedical research, enabling precise structural and functional studies through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative mass spectrometry. Among these labeled residues, ¹³C₉ Phenylalanine stands out for its utility in providing a distinct isotopic signature. The choice of solid-phase peptide synthesis (SPPS) strategy—the classic tert-butyloxycarbonyl (Boc) approach or the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) method—is a critical decision that can profoundly influence the efficiency of ¹³C₉ Phenylalanine incorporation and the overall success of the synthesis.
This guide provides a comprehensive, data-supported comparison of the Boc and Fmoc strategies for this specific application. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale behind procedural choices, and the practical implications for your research, ensuring a robust and validated approach to synthesizing these invaluable research tools.
Core Principles: A Tale of Two Chemistries
The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions for the iterative deprotection of the α-amino group and the final cleavage of the peptide from the solid support.[1]
-
Boc Strategy: This methodology is built upon graduated acid lability. The Nα-Boc group is labile to moderate acids, typically trifluoroacetic acid (TFA), for its removal in each cycle.[2] Side-chain protecting groups, usually benzyl-based, are designed to be stable under these conditions but are cleaved at the end of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (HF).[1]
-
Fmoc Strategy: In contrast, the Fmoc strategy employs an orthogonal system where the Nα-protecting group is base-labile. The Fmoc group is readily removed by a secondary amine, most commonly piperidine.[3] The side-chain protecting groups are acid-labile, typically tert-butyl based, allowing for their simultaneous removal with cleavage from the resin using TFA.[3] This true orthogonality is a key feature of the Fmoc approach.[1]
The Strategic Decision: Boc vs. Fmoc for ¹³C₉ Phenylalanine Incorporation
The choice between Boc and Fmoc for incorporating a bulky, isotopically labeled residue like ¹³C₉ Phenylalanine is not trivial. The isotopic label itself does not alter the chemical reactivity, but the steric bulk of the phenylalanine side chain can present challenges.[4]
The Boc strategy , with its reliance on strong acid for final cleavage, can sometimes be advantageous for synthesizing long or aggregation-prone sequences.[1] However, the harshness of the repeated TFA deprotection steps and the final HF cleavage can be a concern for sensitive sequences or modifications.
The Fmoc strategy is generally favored for its milder reaction conditions, which can lead to higher purity crude products and are compatible with a wider array of sensitive amino acids.[1][] The base-mediated deprotection avoids the generation of reactive carbocations that can cause side reactions with certain residues.[]
Quantitative Data Summary: A Side-by-Side Comparison
While peptide synthesis outcomes are inherently sequence-dependent, the following table presents typical quantitative data for the incorporation of a ¹³C-labeled Phenylalanine residue using both Boc and Fmoc strategies, based on available literature and application notes.
| Parameter | Boc Strategy (¹³C-Phe) | Fmoc Strategy (Representative) | Method of Determination | Key Considerations |
| Single Coupling Efficiency | >99% | >99% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for long peptides; even minor inefficiencies per cycle drastically reduce overall yield.[6] |
| Isotopic Enrichment | >98% | >98% | Mass Spectrometry | Reflects the purity of the starting labeled amino acid. |
| Crude Peptide Purity | >70% | >75% | RP-HPLC | Highly dependent on sequence and coupling efficiency. Fmoc often yields higher initial purity due to milder conditions.[1] |
| Final Purified Yield | 5-20% | 10-25% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant material loss. |
Data for Boc strategy is based on the incorporation of a generic ¹³C-Phenylalanine.[4] Data for the Fmoc strategy is representative of high-efficiency SPPS of peptides containing modified residues.
Experimental Workflows and Chemical Pathways
To visualize the distinct processes of each strategy, the following diagrams outline the core cyclical workflows and the key chemical transformations involved.
Boc Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for Boc-SPPS incorporation of ¹³C₉-Phe.
Fmoc Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for Fmoc-SPPS incorporation of ¹³C₉-Phe.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for the successful incorporation of ¹³C₉ Phenylalanine. Each step includes checkpoints, such as the Kaiser test, to monitor reaction completion and ensure the integrity of the synthesis.
Protocol 1: Boc-SPPS Incorporation of Boc-¹³C₉-Phe-OH
This protocol is based on the Boc/Bzl strategy and is suitable for manual synthesis on a Merrifield or PAM resin.[2]
1. Resin Preparation and Swelling:
- Place the appropriate resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) in a reaction vessel.
- Wash the resin with dichloromethane (DCM) (3 x 1 min).
- Swell the resin in DCM for at least 30 minutes.
2. Boc Deprotection:
- Drain the DCM.
- Add a solution of 50% TFA in DCM to the resin.
- Agitate for 2 minutes, then drain.
- Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
- Drain and wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
3. Neutralization:
- Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
- Agitate for 2 minutes, then drain.
- Repeat the neutralization step.
- Wash the resin with DCM (5x) to remove excess base.
4. Coupling of Boc-¹³C₉-Phe-OH (HBTU/HOBt Activation):
- In a separate vial, dissolve Boc-¹³C₉-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of N,N-dimethylformamide (DMF).
- Add DIEA (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the neutralized resin.
- Agitate for 1-2 hours at room temperature.
- Validation: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), repeat the coupling step.
5. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3x), DCM (3x), and IPA (2x). The resin is now ready for the next deprotection cycle.
6. Final Cleavage and Deprotection (HF Cleavage):
- CAUTION: This step requires specialized equipment and extreme care due to the highly corrosive and toxic nature of anhydrous Hydrogen Fluoride (HF).
- Dry the peptide-resin thoroughly under vacuum.
- Transfer the resin to a HF-resistant vessel (e.g., Teflon).
- Add a scavenger mixture (e.g., anisole or p-cresol).
- Carefully condense anhydrous HF into the vessel at -78 °C.
- Stir the mixture at 0 °C for 1 hour.
- Evaporate the HF under a stream of nitrogen.
- Precipitate the crude peptide with cold diethyl ether, wash thoroughly, and dry under vacuum.
Protocol 2: Fmoc-SPPS Incorporation of Fmoc-¹³C₉-Phe-OH
This protocol is suitable for manual or automated synthesis on a Rink Amide or Wang resin.
1. Resin Preparation and Swelling:
- Place the appropriate resin (e.g., Rink Amide resin) in a reaction vessel.
- Wash the resin with DMF (3 x 1 min).
- Swell the resin in DMF for at least 1 hour.[7]
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
- Drain and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and the dibenzofulvene adduct.
3. Coupling of Fmoc-¹³C₉-Phe-OH (HATU/HOAt Activation):
- Rationale: For sterically hindered amino acids like Phenylalanine, a highly efficient coupling reagent such as HATU is recommended to ensure rapid and complete acylation.[8]
- In a separate vial, dissolve Fmoc-¹³C₉-Phe-OH (3 equivalents relative to resin loading), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
- Add DIEA or 2,4,6-collidine (6 eq.) to the solution and pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 1-2 hours at room temperature.
- Validation: Perform a Kaiser test. A negative result confirms complete coupling. For difficult couplings, a double coupling (repeating the step with fresh reagents) may be necessary.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
5. Final Cleavage and Deprotection (TFA Cleavage):
- Wash the final peptide-resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Conclusion and Recommendations
Both Boc and Fmoc SPPS are robust and effective strategies for the incorporation of ¹³C₉ Phenylalanine. The choice between them is often guided by the specific peptide sequence, the available laboratory equipment, and safety considerations.
-
The Fmoc strategy has emerged as the method of choice for routine peptide synthesis due to its milder deprotection conditions, which generally result in higher crude product purity and are compatible with a broader range of sensitive functionalities.[1] Its amenability to automation has also been a significant factor in its widespread adoption. For the incorporation of a valuable building block like ¹³C₉ Phenylalanine, the higher efficiency and purity often associated with Fmoc-SPPS can be a deciding factor.
-
The Boc strategy , while requiring the handling of hazardous HF and specialized equipment, remains a powerful tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation on the resin.[1] The acidic deprotection conditions in Boc chemistry can help to disrupt interchain hydrogen bonding, improving solvation for some challenging sequences.
Ultimately, a thorough understanding of the chemical principles and practical considerations of both methodologies will empower the researcher to make an informed decision and achieve the successful synthesis of their target ¹³C₉ Phenylalanine-labeled peptide.
References
- BenchChem. (2025). A Comparative Guide to Boc and Fmoc Solid-Phase Synthesis of ¹³C Labeled Peptides.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
- Albericio, F., & Kruger, H. G. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Molecules, 26(5), 1439.
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- BenchChem. (2025). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS).
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557–6602.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
-
Eurisotop. (n.d.). L-PHENYLALANINE-N-FMOC (13C9, 99% 15N, 99%). Retrieved from [Link]
-
ResearchGate. (n.d.). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
A Guide to Understanding NMR Spectra: Natural vs. 13C9 Labeled Boc-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation. The strategic use of stable isotope labeling, particularly with Carbon-13 (¹³C), has revolutionized the depth of information that can be extracted from complex molecules. This guide provides an in-depth comparison of the NMR spectra of Boc-L-phenylalanine in its natural isotopic abundance versus its fully ¹³C labeled (¹³C9) counterpart. Understanding these differences is crucial for leveraging the full potential of isotopic labeling in research and pharmaceutical development.
The Power of the ¹³C Isotope in NMR
At natural abundance, the ¹³C isotope constitutes only about 1.1% of all carbon atoms, with the vast majority being the NMR-inactive ¹²C isotope. This low abundance leads to a significantly lower signal-to-noise ratio in ¹³C NMR spectra compared to ¹H NMR. By synthetically enriching a molecule with ¹³C at all nine carbon positions, as in ¹³C9 Boc-Phenylalanine, we fundamentally alter its NMR properties, unlocking a wealth of structural and quantitative information. This is particularly advantageous in drug development for tracking metabolic pathways and understanding drug-receptor interactions[].
Experimental Protocol: Acquiring the Data
To obtain high-quality, comparable NMR spectra, a standardized experimental approach is paramount. The following protocol outlines the key steps for sample preparation and data acquisition for both natural abundance and ¹³C9 labeled Boc-L-phenylalanine.
Step-by-Step NMR Workflow
Caption: Key differences between the NMR spectra of natural and ¹³C9 labeled Boc-Phenylalanine.
Implications for Research and Drug Development
The use of ¹³C labeled compounds like Boc-Phenylalanine offers significant advantages in various scientific domains:
-
Structural Elucidation: The presence of ¹³C-¹³C couplings in the labeled compound provides unambiguous evidence of the carbon framework, aiding in the structural determination of novel compounds.
-
Metabolic Studies: In drug metabolism studies, ¹³C labeling allows researchers to trace the metabolic fate of a drug molecule within a biological system, providing critical information on its breakdown products and excretion pathways.[]
-
Quantitative Analysis (qNMR): While ¹H NMR is more common for quantitative studies, the greater spectral dispersion and enhanced signal of ¹³C labeled compounds can overcome issues of signal overlap in complex mixtures, enabling accurate quantification.[2][3][4]
-
Protein NMR: In structural biology, selective or uniform ¹³C labeling of amino acids is instrumental in resolving spectral overlap and determining the three-dimensional structures of proteins.[5]
References
- Opella, S. J., & Frey, M. H. (1979). Selection of nonprotonated carbon resonances in solid-state nuclear magnetic resonance. Journal of the American Chemical Society, 101(19), 5854-5856.
- Douglas, G. H., & Searle, M. S. (2018). ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.
- Choi, C., & Gruetter, R. (2012). Spectral editing for in vivo 13C magnetic resonance spectroscopy. NMR in Biomedicine, 25(11), 1265-1273.
- Dai, Y., et al. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 13(5), 441-450.
- Donahue, M. G., & Hsung, R. P. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1618-1621.
- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2024). Journal of Biomolecular NMR.
-
Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]
-
Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]
- Lee, S., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3344.
-
University of California, Davis. (n.d.). Lecture #13 Spectral Editing. Retrieved from [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
-
How To Work Up 13C NMR spectra in MNova - Similar to lab packet. (2020, October 6). YouTube. Retrieved from [Link]
- Havlin, R. H., et al. (2007). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins. Journal of the American Chemical Society, 129(23), 7385-7392.
-
Coupling Constants For 1h and 13c NMR. (n.d.). Scribd. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine. Retrieved from [Link]
- Williamson, D. J., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 18(34), 6613-6617.
-
PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]
Sources
- 2. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. magritek.com [magritek.com]
- 5. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 13C9 Boc-Phe vs. 13C1 Labeled Analogs in Modern Research
For researchers, scientists, and drug development professionals, the precise tracking and quantification of biological molecules are paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has become an indispensable technique in quantitative proteomics and metabolic flux analysis. Among the array of available labeled compounds, Boc-L-Phenylalanine stands out as a crucial reagent. This guide provides an in-depth technical comparison of fully labeled ¹³C₉ Boc-Phe and its single-labeled ¹³C₁ analogs, offering a comprehensive cost-benefit analysis to inform your experimental design and purchasing decisions.
Foundational Principles: The Role of ¹³C Labeling
Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the context of this guide, we focus on the replacement of ¹²C with ¹³C in Boc-L-Phenylalanine. This mass shift, detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to differentiate and quantify molecules from different biological states.[1][2]
Two primary applications drive the demand for ¹³C-labeled phenylalanine:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A powerful technique in quantitative proteomics where cells are grown in media containing either "light" (unlabeled) or "heavy" (¹³C-labeled) amino acids. By comparing the MS signal intensities of peptides from mixed cell populations, researchers can accurately quantify differences in protein abundance.[1][2][3][4][5][6]
-
Metabolic Flux Analysis (MFA): This method traces the path of ¹³C atoms from a labeled substrate through metabolic pathways. By analyzing the isotopic enrichment in downstream metabolites, researchers can quantify the rates (fluxes) of metabolic reactions.[7][8][9][10]
The Contenders: ¹³C₉ Boc-Phe vs. ¹³C₁ Analogs
The core of our analysis lies in comparing the fully substituted ¹³C₉ Boc-Phe with its singly labeled counterparts, most commonly Boc-L-Phenylalanine-1-¹³C.
| Feature | ¹³C₉ Boc-Phe | ¹³C₁ Boc-Phe (e.g., Boc-L-Phenylalanine-1-¹³C) |
| Labeling | All nine carbon atoms of the phenylalanine moiety are ¹³C. | A single carbon atom, typically the carboxyl carbon (C1), is ¹³C. |
| Mass Shift | +9 Da relative to the unlabeled analog. | +1 Da relative to the unlabeled analog. |
| Primary Use Cases | Quantitative proteomics (SILAC), high-resolution NMR studies. | Metabolic flux analysis, targeted quantitative MS. |
Cost Analysis: A Tale of Two Syntheses
The most immediate and often decisive factor for many labs is cost. A comprehensive cost analysis extends beyond the purchase price to include the intricacies of chemical synthesis.
Purchase Price Comparison
A survey of prominent suppliers reveals a significant price disparity between ¹³C₉ and ¹³C₁ labeled Boc-Phe.
| Compound | Supplier A (Price per gram) | Supplier B (Price per gram) |
| Boc-L-Phenylalanine-¹³C₉,¹⁵N | ~$17,900 | ~$9,540 |
| Boc-L-Phenylalanine-1-¹³C | ~$2,818 | Not Listed |
| Unlabeled Boc-L-Phenylalanine | ~$7 | ~$7 |
Note: Prices are approximate and subject to change. ¹⁵N labeling in the ¹³C₉ example contributes to the cost but is often desired for NMR applications.
The stark difference in price is a direct reflection of the complexity and cost of the starting materials and synthetic routes.
The Chemistry Behind the Cost
The synthesis of these labeled compounds dictates their price point.
Synthesis of Boc-L-Phenylalanine: The protection of L-phenylalanine with a tert-butyloxycarbonyl (Boc) group is a standard and relatively inexpensive process, typically involving the reaction of L-phenylalanine with di-tert-butyl dicarbonate.[8][11]
¹³C₁ Labeling: Introducing a single ¹³C atom, often at the carboxyl position, can be achieved through various synthetic routes, sometimes utilizing ¹³CO₂ as the isotopic source. While more complex than the unlabeled synthesis, it is significantly more straightforward than incorporating nine ¹³C atoms.
¹³C₉ Labeling: The synthesis of fully labeled ¹³C₉-phenylalanine is a multi-step and costly endeavor. It often starts from a simple, fully ¹³C-labeled precursor, such as ¹³C₆-benzene, and involves several synthetic transformations to build the amino acid structure. The high cost of the starting material and the number of synthetic steps directly translate to a higher final product cost.
Performance in the Field: A Comparative Analysis
Beyond cost, the performance of each labeled analog in specific applications is the critical determinant of value.
Quantitative Proteomics (SILAC)
In SILAC experiments, the goal is to achieve a clear mass separation between "light" and "heavy" peptides for accurate quantification.
-
¹³C₉ Boc-Phe: The +9 Da mass shift provided by the fully labeled phenylalanine is highly advantageous. This large separation minimizes the overlap of isotopic envelopes between the light and heavy peptide pairs, leading to more accurate and precise quantification, especially for complex samples.[1][2] The distinct mass shift simplifies data analysis and reduces the chances of misidentification.
-
¹³C₁ Boc-Phe: A +1 Da mass shift can be sufficient for quantification in some cases. However, it can lead to challenges. The isotopic envelopes of the light and heavy peptides will be much closer, potentially leading to overlap and reduced accuracy, particularly for peptides with low signal-to-noise ratios. Furthermore, the natural abundance of ¹³C (approximately 1.1%) means that the M+1 peak of the unlabeled peptide can interfere with the monoisotopic peak of the single-labeled peptide, complicating data analysis.
Experimental Workflow for Comparative SILAC Analysis
Caption: Comparative SILAC workflow using ¹³C₉ and ¹³C₁ labeled phenylalanine.
Metabolic Flux Analysis (MFA)
In MFA, the choice of tracer is critical for accurately determining the fluxes through different metabolic pathways.
-
¹³C₉ Boc-Phe: While providing a wealth of labeling information, a fully labeled tracer might not always be the most informative or cost-effective for MFA. The distribution of all nine ¹³C atoms can be complex to analyze and may not be necessary to resolve the fluxes of interest. However, for studies requiring the tracing of the entire carbon skeleton of phenylalanine, it is the ideal choice.
-
¹³C₁ Boc-Phe: A single-labeled tracer, such as [1-¹³C]glucose, can be highly informative for specific pathways. For example, tracking the ¹³C at the carboxyl group can provide precise information about decarboxylation reactions. The simplicity of the labeling pattern can make data analysis and flux calculation more straightforward.[6][7] For many targeted MFA studies, a single-labeled analog provides the necessary information at a fraction of the cost.
Experimental Protocol: ¹³C Metabolic Flux Analysis
-
Cell Culture: Grow cells in a defined medium to a steady metabolic state.
-
Isotope Labeling: Switch the cells to a medium containing the ¹³C-labeled phenylalanine (either ¹³C₉ or ¹³C₁) at a known concentration.
-
Metabolite Extraction: After a defined labeling period, quench metabolism and extract intracellular metabolites.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of key metabolites using GC-MS or LC-MS.
-
Data Analysis: Correct for natural ¹³C abundance and use computational models to calculate metabolic fluxes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural and dynamic information. The choice of labeling can significantly impact the quality and interpretability of the spectra.
-
¹³C₉ Boc-Phe: Uniform ¹³C labeling is highly beneficial for a variety of advanced NMR experiments, such as 2D and 3D heteronuclear correlation spectroscopy.[12] These experiments rely on ¹³C-¹³C and ¹³C-¹⁵N couplings to determine the structure and dynamics of proteins. However, extensive ¹³C labeling can also lead to complex spectra with significant signal overlap and homonuclear ¹³C-¹³C couplings that can broaden spectral lines.[13][14]
-
¹³C₁ Boc-Phe: Site-specific labeling can simplify NMR spectra, making them easier to interpret. By labeling a single carbon, researchers can focus on a specific region of the molecule without the complications of widespread ¹³C-¹³C couplings. This is particularly useful for studying ligand binding or specific enzyme mechanisms where changes at a single site are of primary interest.[14]
Logical Relationship of Labeling Choice and Application
Caption: Decision matrix for selecting the appropriate ¹³C-labeled Boc-Phe based on the intended application.
Summary and Recommendations
The choice between ¹³C₉ Boc-Phe and a ¹³C₁ labeled analog is a classic cost-benefit trade-off.
| Factor | ¹³C₉ Boc-Phe | ¹³C₁ Boc-Phe | Recommendation |
| Cost | Very High | Moderate | For budget-conscious projects or large-scale screens, ¹³C₁ is the clear choice. |
| Quantitative Proteomics (SILAC) | Superior | Adequate | For the highest accuracy and precision in quantitative proteomics, ¹³C₉ is highly recommended. |
| Metabolic Flux Analysis (MFA) | Application-dependent | Often Sufficient and More Cost-Effective | For many targeted MFA studies, ¹³C₁ provides the necessary information at a lower cost. |
| NMR Spectroscopy | Enables advanced experiments | Simplifies spectra | The choice depends on the specific NMR experiment and the desired level of detail. |
-
For high-precision quantitative proteomics where budget is a secondary concern, the superior accuracy afforded by ¹³C₉ Boc-Phe in SILAC experiments justifies the investment.
-
For most Metabolic Flux Analysis studies, a strategically chosen ¹³C₁ labeled analog offers the most cost-effective solution without compromising the necessary data quality for many research questions.
-
In NMR spectroscopy , the decision is highly dependent on the experimental goals. ¹³C₁ labeling is excellent for simplifying spectra and studying specific interactions, while ¹³C₉ labeling is essential for complex structural and dynamic studies.
By carefully considering the specific requirements of your research and the trade-offs between cost and performance, you can make an informed decision that maximizes the value of your experimental data.
References
-
Crown, S.B., Long, C.P., & Antoniewicz, M.R. (2015). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 28, 93-102. [Link]
-
O'Brien, D. M., & Wooller, M. J. (2007). Analysis of amino acid 13C abundance from human and faunal bone collagen using liquid chromatography/isotope ratio mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(1), 1–9. [Link]
-
Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Molecular & cellular proteomics : MCP, 8(11), 2477–2486. [Link]
-
Organic Syntheses Procedure. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. [Link]
-
Ong, S. E., & Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature protocols, 1(6), 2650–2660. [Link]
-
Gauthier, J., Soulet, D., & Cicchetti, F. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Journal of mass spectrometry and advances in the clinical lab, 34, 1–13. [Link]
-
Bhattacharya, S., & Mandal, S. (2011). Synthesis and characterization of N-Boc-L-phenylalanyl-N'-(2-aminoethyl) propionamide. Der Pharma Chemica, 3(3), 174-188. [Link]
-
McDermott, A. (2009). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of structural biology, 166(1), 1–12. [Link]
-
Zhang, G., & Neubert, T. A. (2015). Quantitative Comparison of Proteomes Using SILAC. Current protocols in protein science, 80, 22.3.1–22.3.12. [Link]
-
Stupp, G. S., Clendinen, C. S., Ajredini, R., & Edison, A. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 649. [Link]
-
National Institute of Standards and Technology. NIST Libraries of Peptide Fragmentation Mass Spectra Database - SRD 1c. [Link]
-
ResearchGate. Analysis of amino acid C-13 abundance from human and faunal bone collagen using liquid chromatography/isotope ratio mass spectrometry. [Link]
-
bioRxiv. Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. [Link]
-
Patti, G. J., & Shriver, L. P. (2012). Systems-level analysis of isotopic labeling in untargeted metabolomic data by X 13 CMS. Analytical and bioanalytical chemistry, 403(4), 985–990. [Link]
-
Clendinen, C. S., Stupp, G. S., Ajredini, R., & Edison, A. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6. [Link]
-
Nöh, K., & Wiechert, W. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in microbiology, 12, 686895. [Link]
-
Yang, F., & Shen, Y. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175–3192. [Link]
-
Royal Society of Chemistry. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. [Link]
-
ResearchGate. Generalized comparison of different quantitative proteomic strategies. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 24(6), 1019–1026. [Link]
-
Sastry, M., Bewley, C. A., & Kwong, P. D. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical chemistry, 87(22), 11435–11442. [Link]
-
bioRxiv. Determination of Metabolic Fluxes by Deep Learning of Isotope Labeling Patterns. [Link]
-
Sastry, M., Bewley, C. A., & Kwong, P. D. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical chemistry, 87(22), 11435–11442. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC advances, 12(39), 25299–25324. [Link]
-
Bioanalysis Zone. Chapter 5: Modern techniques in quantitative proteomics. [Link]
-
National Institute of Standards and Technology. Peptide Mass Spectral Libraries. [Link]
-
Baylor College of Medicine. Ligand Binding by Chemical Shift Perturbation. [Link]
-
University of Ottawa. Isotope shifts and other isotope effects. [Link]
-
Oldfield Group Website - University of Illinois. A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. [Link]
-
Wang, Y., & Nikonowicz, E. P. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical reviews, 122(9), 8166–8212. [Link]
-
PeptideAtlas. Spectrum Libraries. [Link]
-
Romer Labs. The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
-
Al-Masri, M., Al-Natour, M. A., Ali, A., Al-Majdoub, Z. M., Taha, M. O., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. The Analyst, 148(13), 3125–3135. [Link]
-
MIT Libraries. Dynamics of Phenylalanine in the Solid State by NMR. [Link]
-
Granda, J. M., & Donahue, M. G. (2024). Cost-informed Bayesian reaction optimization. Digital Discovery. [Link]
-
Journal of Synthetic Organic Chemistry, Japan. Synthetic Study of C1–C13 Intermediate in Phoslactomycins and Leustroducsins. [Link])
Sources
- 1. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 2. researchgate.net [researchgate.net]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 14. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
A Senior Application Scientist's Guide to Quality Control Standards for Stable Isotope Labeled Boc-Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the essential quality control (QC) standards and analytical methodologies required to certify the purity and identity of SIL Boc-amino acids. We will move beyond a simple checklist of tests to explain the scientific rationale behind each QC parameter, offering field-proven insights into establishing a robust, self-validating quality system.
The Four Pillars of SIL Boc-Amino Acid Quality
The quality of a SIL Boc-amino acid is not a single attribute but a composite of four distinct, measurable parameters. Each must be rigorously assessed to ensure the reagent is fit for purpose.
-
Chemical Purity : The percentage of the desired Boc-amino acid relative to any organic impurities.[5][6]
-
Enantiomeric Purity (Chiral Purity) : The excess of the desired stereoisomer (typically the L-form) over its mirror image (the D-form).[1][7]
-
Isotopic Enrichment : The percentage of molecules in which the intended stable isotopes (e.g., ¹³C, ¹⁵N) have replaced the natural abundance isotopes.[8]
-
Residual Solvents : The trace amounts of organic volatile impurities remaining from the manufacturing process.[9][10][11]
The relationship and hierarchy of these quality control pillars can be visualized as a validation workflow.
Caption: QC workflow for SIL Boc-amino acids.
Chemical Purity: The Foundation of Quality
Chemical purity is the most fundamental quality attribute. The presence of related substances—impurities arising from the synthesis or degradation—can interfere with downstream applications. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.[5]
Comparative Analysis of HPLC Methods
Reversed-Phase HPLC (RP-HPLC) is the predominant technique due to the hydrophobicity conferred by the Boc protecting group.[12] The choice of stationary phase and mobile phase conditions is critical for achieving optimal separation of the main compound from its impurities.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale & Recommendation |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm | A standard C18 column is effective. Smaller particle sizes (Method B) offer higher resolution but at increased backpressure. |
| Mobile Phase | Acetonitrile/Water (e.g., 60:40) with 0.1% TFA | Gradient of Water (0.1% TFA) to Acetonitrile (0.1% TFA) | Gradient elution is strongly preferred. It provides superior resolution for impurities with different polarities and reduces run times.[13] |
| Detection | UV at 210-220 nm | UV at 210-220 nm | The peptide bond and Boc group absorb in this range, providing a universal detection method for the parent compound and related impurities. |
| Acceptance Criteria | Purity ≥ 98% | Purity ≥ 98% | For most research and development applications, a chemical purity of ≥98% is considered high quality.[14] |
Experimental Protocol: Gradient RP-HPLC for Chemical Purity
-
Column: C18 silica column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Sample Preparation: Dissolve the SIL Boc-amino acid in the initial mobile phase composition to a concentration of ~0.5 mg/mL and filter.[15]
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B (re-equilibration)[15]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[15]
-
Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Enantiomeric Purity: Ensuring Stereochemical Integrity
For most biological applications, only one stereoisomer (typically the L-enantiomer) is desired. The presence of the incorrect D-enantiomer can lead to peptides with altered biological activity or immunogenicity.[1] Chiral HPLC is the definitive method for determining enantiomeric purity.
Comparison of Chiral Stationary Phases (CSPs)
The key to a successful chiral separation is the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for Boc-amino acids.[13]
| CSP Type | Principle | Advantages | Common Mobile Phases |
| Polysaccharide-based (e.g., Lux Cellulose, Chiralpak) | Forms transient diastereomeric complexes via hydrogen bonding, π-π, and dipole-dipole interactions.[13] | Broad applicability, high selectivity, robust.[13] | Reversed-phase (Water/Acetonitrile) or Normal Phase (Hexane/IPA). |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Chiral recognition based on ionic interactions and inclusion complexation.[16] | Excellent for underivatized amino acids, LC-MS compatible.[16] | Reversed-phase or Polar Organic mode.[16] |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Polysaccharide-based CSP (e.g., Lux Cellulose-2, 4.6 x 250 mm).[13]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic (e.g., 50:50 A:B). The exact ratio must be optimized for each amino acid to achieve a resolution (Rs) > 1.5.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Acceptance Criteria: Enantiomeric Excess (e.e.) ≥ 99.5% . This means the undesired enantiomer should be ≤ 0.25%. For demanding applications like peptide drug synthesis, limits of ≤0.1% or even ≤0.05% for the undesired isomer may be required.[1][13]
Isotopic Enrichment: Verifying the Label
Isotopic enrichment is the single most critical parameter that defines a SIL compound. It is the mole fraction of the heavy isotope at the specified labeled position(s).[8] Inadequate enrichment compromises the accuracy of quantitative mass spectrometry-based experiments.[17][18] Both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this determination.[][3]
Caption: Primary methods for isotopic enrichment analysis.
Method Comparison: MS vs. NMR
| Technique | Principle | Pros | Cons |
| Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio (m/z) of the molecule. The mass difference between the labeled and unlabeled compound is used to determine the isotopic distribution.[][19] | High sensitivity, requires very little sample, provides isotopic distribution of the entire molecule.[3] | Indirect measurement, assumes ionization efficiency is identical for all isotopologues. Can be complex to interpret.[20] |
| NMR Spectroscopy (¹³C, ¹⁵N) | Directly observes the nuclei of the stable isotopes. The signal intensity is directly proportional to the number of labeled nuclei.[3][21] | Direct, quantitative, position-specific information. Provides structural confirmation simultaneously.[22] | Lower sensitivity, requires more sample, longer acquisition times. |
Experimental Workflow: Isotopic Enrichment by LC-MS
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to an HPLC/UPLC system.
-
Chromatography: Use the same RP-HPLC method as for chemical purity to isolate the main peak.
-
MS Analysis: Acquire the full scan mass spectrum of the Boc-amino acid peak.
-
Data Analysis:
-
Identify the monoisotopic peak for the unlabeled natural abundance compound (M+0).
-
Identify the corresponding monoisotopic peak for the fully labeled compound (e.g., M+6 for a ¹³C₆ labeled amino acid).
-
Calculate the isotopic enrichment by comparing the relative intensities of the labeled peak to the sum of all relevant isotopologue peaks in the cluster.
-
-
Acceptance Criteria: Isotopic Enrichment ≥ 99% .[23] This is the industry standard for high-quality SIL reagents used in quantitative proteomics.
Residual Solvents: A Matter of Safety and Purity
Organic solvents used during synthesis and purification can remain in the final product.[10][11][24] These solvents provide no therapeutic benefit and can be toxic.[10][11] Their control is mandated by pharmacopeias such as the United States Pharmacopeia (USP).[9][10][11]
Regulatory Framework: USP <467>
The USP General Chapter <467> provides the definitive guidelines for controlling residual solvents.[9][10][11] It classifies solvents into three classes based on their toxicity risk.[25]
-
Class 1: Solvents to be avoided. Known carcinogens or environmental hazards (e.g., Benzene, Carbon tetrachloride). Must be strictly limited.[25]
-
Class 2: Solvents to be limited. Nongenotoxic animal carcinogens or suspected toxins (e.g., Acetonitrile, Methylene chloride). Have specific concentration limits (in ppm).
-
Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl acetate). Have a general limit of 5000 ppm (0.5%).
Analytical Method: Headspace Gas Chromatography (HS-GC)
HS-GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the standard method for residual solvent analysis.
-
Sample Preparation: A precisely weighed amount of the SIL Boc-amino acid is placed in a headspace vial with a suitable solvent (e.g., DMSO).
-
Incubation: The vial is heated to a specific temperature, allowing volatile solvents to partition into the headspace (gas phase).
-
Injection: A sample of the headspace gas is automatically injected into the GC.
-
Separation & Detection: The GC column separates the solvents based on their boiling points and polarity, and the detector quantifies them.
-
Quantification: The concentration of each solvent is determined by comparing its peak area to that of a certified reference standard.
-
Acceptance Criteria: Must meet the concentration limits specified in USP <467> for any identified solvent.[9][10][11]
Summary of Quality Control Specifications
The table below provides a consolidated view of the recommended QC tests and acceptance criteria for high-quality, research-grade SIL Boc-amino acids.
| Quality Attribute | Analytical Method | Recommended Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, Mass Spectrometry | Conforms to the expected structure |
| Chemical Purity | RP-HPLC (UV) | ≥ 98.0% (Area %) |
| Enantiomeric Purity | Chiral HPLC (UV) | ≥ 99.5% e.e. (L-isomer) |
| Isotopic Enrichment | Mass Spectrometry or NMR | ≥ 99 atom % |
| Residual Solvents | HS-GC-MS | Complies with USP <467> limits |
References
-
Title: Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: Scientific Research Publishing URL: [Link]
-
Title: USP 467 Residual Solvents Guide for Pharma Manufacturers Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: 〈467〉 RESIDUAL SOLVENTS Source: U.S. Pharmacopeia URL: [Link]
-
Title: General Chapters: <467> RESIDUAL SOLVENTS Source: uspbpep.com URL: [Link]
-
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides Source: RSC Publishing URL: [Link]
-
Title: Practical Applications to USP <467> Implementation Source: SGS URL: [Link]
-
Title: 〈467〉 Residual Solvents - USP-NF ABSTRACT Source: U.S. Pharmacopeia-National Formulary URL: [Link]
-
Title: Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification Source: MDPI URL: [Link]
-
Title: Specifications of chemical substances for pharmaceutical use Source: European Pharmaceutical Review URL: [Link]
-
Title: Guideline for Impurities in New Active Pharmaceutical Ingredient Source: Medicines Control Agency, The Gambia URL: [Link]
-
Title: Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides Source: ResearchGate URL: [Link]
-
Title: How Important Is Chemical Purity In The Pharmaceutical Industry? Source: Moravek, Inc. URL: [Link]
-
Title: Stable isotope labeling by amino acids in cell culture Source: Wikipedia URL: [Link]
-
Title: Isotope - labeled amino acids and compounds for NMR studies Source: NMR-BIO URL: [Link]
-
Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL: [Link]
-
Title: Analyses of amino acids, Enantiomeric purity Source: CAT GmbH URL: [Link]
-
Title: Stable Isotope Labeled (SIL) Peptides Source: SB-PEPTIDE URL: [Link]
-
Title: Quantitative metabolic profiling of NMR spectral signatures of branched chain amino acids in blood serum Source: PubMed URL: [Link]
-
Title: Protein isotopic enrichment for NMR studies Source: unibs.it URL: [Link]
-
Title: Quantitative NMR Spectroscopy Source: University of Edinburgh URL: [Link]
-
Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry Source: PubMed URL: [Link]
-
Title: Stable Isotopes - Labeled Compounds Source: ArtMolecule URL: [Link]
-
Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]
- Title: Crystallization method of Boc-amino acid Source: Google Patents URL
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. chempep.com [chempep.com]
- 5. pharmtech.com [pharmtech.com]
- 6. moravek.com [moravek.com]
- 7. phenomenex.com [phenomenex.com]
- 8. isotope.com [isotope.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ospt.osi.lv [ospt.osi.lv]
- 11. uspbpep.com [uspbpep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 14. ckisotopes.com [ckisotopes.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 19. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 20. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nmr-bio.com [nmr-bio.com]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. isotope.com [isotope.com]
- 24. â©467⪠Residual Solvents [doi.usp.org]
- 25. sgs.com [sgs.com]
Safety Operating Guide
Proper Disposal Procedures: L-Phenylalanine-N-t-Boc (13C9)
[1][2]
Executive Summary & Immediate Safety Status
CRITICAL DISTINCTION: L-Phenylalanine-N-t-Boc (13C9) is a Stable Isotope labeled compound.[][2][3] It is NON-RADIOACTIVE .[][2]
-
Radiological Hazard: None.[][2] Do not dispose of in radioactive waste streams (decay-in-storage) unless chemically contaminated with other radioactive nuclides (e.g.,
C or H).[][2] -
Chemical Hazard: Low acute toxicity.[][2] Treat as standard organic chemical waste.[2]
-
Reactivity Hazard: High. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile.[][2][4] Contact with strong acids releases isobutylene and CO
gas, creating a significant pressurization hazard in closed waste containers.[2]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material against the following profile to ensure accurate waste stream characterization.
| Property | Specification |
| Compound Name | L-Phenylalanine-N-t-Boc ( |
| Labeling | Universal |
| Physical State | White to off-white crystalline powder.[2] |
| CAS Number | 13734-34-4 (Unlabeled parent); Labeled CAS varies by enrichment.[][2] |
| Flash Point | N/A (Solid). Combustible if incinerated.[2] |
| Reactivity | Acid Sensitive. Decomposes in presence of TFA, HCl, H |
| EPA Waste Code | Not P-listed or U-listed.[2] Classify as Non-Regulated Organic Solid (unless mixed with solvents).[][2] |
Pre-Disposal Decision Matrix
Effective disposal requires segregating the compound based on its physical state and chemical environment.[2] Use the following logic flow to determine the correct waste stream.
Figure 1: Waste Stream Decision Matrix. Note the critical intervention step for acidic solutions to prevent container pressurization.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired inventory, spilled solids, or excess weighing scraps.[]
-
Container Selection: Use a high-density polyethylene (HDPE) or glass wide-mouth jar compatible with organic solids.[2]
-
Labeling:
-
Label as "Non-Hazardous Organic Solid."[2]
-
Crucial: Explicitly write "Stable Isotope (
C) - Non-Radioactive" on the tag to prevent rejection or false alarms by EHS radiation safety officers.
-
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) to avoid potential combustion hazards.[2]
-
Disposal: Seal tightly and transfer to your facility's chemical waste accumulation area for incineration.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: Filtrates, mother liquors, or HPLC waste containing the compound.[]
The Mechanism of Hazard (Why this matters): The N-t-Boc group is designed to cleave in acid.[][2] If you dispose of this compound into a waste container containing Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) without neutralization, the following reaction occurs spontaneously:
This generates two moles of gas for every mole of compound, rapidly pressurizing capped waste drums, leading to potential rupture or explosion.
Figure 2: Acid-catalyzed decomposition pathway leading to gas generation.[][2]
Step-by-Step Liquid Disposal:
-
pH Check: Dip-test the waste solution.[2] If pH < 4, proceed to step 2. If neutral, proceed to step 4.
-
Quenching: Slowly add a saturated Sodium Bicarbonate (NaHCO
) solution or dilute Sodium Hydroxide (NaOH) to the waste in an open beaker (fume hood). -
Observation: Allow the solution to stand until all bubbling (CO
evolution) ceases. -
Solvent Segregation:
-
Final Containment: Cap the waste container loosely for 24 hours if possible, or use a vented cap to ensure no residual gas evolution occurs.[2]
Protocol C: Empty Container Management
Applicable for: The original glass vial/bottle.[]
-
Triple Rinse: Rinse the empty vial three times with a small volume of a compatible solvent (e.g., Acetone or Methanol).[2]
-
Rinsate Disposal: Pour rinsate into the appropriate liquid waste stream (see Protocol B).
-
Defacing: Cross out the label, specifically the chemical name and any hazard symbols.[2]
-
Glass Disposal: Place the clean, dry vial in the "Broken/Laboratory Glass" bin.[2]
Regulatory & Compliance Context
-
US EPA: This compound is not specifically listed under 40 CFR 261.33 (P or U lists).[][2] However, it is regulated as a characteristic waste if mixed with ignitable solvents (D001) or corrosive acids (D002).[]
-
Inventory Control: Because
C compounds are high-value assets ( 2,000/gram), "disposal" often triggers an inventory audit.[][2] Ensure the material is electronically removed from your LIMS (Laboratory Information Management System) to prevent "ghost inventory."[2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16219355, N-(tert-Butoxycarbonyl)-L-phenylalanine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] Retrieved from [Link]
-
University of California, San Diego (2022). Hazardous Waste Management Guide: Chemical Waste Segregation.[2] Retrieved from [Link][][2]
Sources
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. isotope-amt.com [isotope-amt.com]
- 7. carlroth.com [carlroth.com]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. BOC deprotection [ms.bzchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
